molecular formula C8H6ClIN2 B2613457 8-Chloro-7-iodo-2-methylimidazo[1,2-A]pyridine CAS No. 1416551-60-4

8-Chloro-7-iodo-2-methylimidazo[1,2-A]pyridine

Cat. No.: B2613457
CAS No.: 1416551-60-4
M. Wt: 292.5
InChI Key: TXKFAMRPXPSKBE-UHFFFAOYSA-N
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Description

8-Chloro-7-iodo-2-methylimidazo[1,2-a]pyridine (: 1416551-60-4) is a versatile dihalogenated heterocyclic compound with the molecular formula C8H6ClIN2 and a molecular weight of 292.50 g/mol. This compound serves as a crucial advanced building block in medicinal chemistry and drug discovery research, particularly for the synthesis of imidazo[1,2-a]pyridine-based scaffolds. Its primary research value lies in its utility for regiocontrolled sequential cross-coupling reactions. The iodine and chlorine atoms at the 7 and 8 positions allow for selective functionalization. The iodine atom can be selectively replaced via various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (for aryl/heteroaryl groups), Sonogashira (for alkyne groups), and Buchwald-Hartwig (for amine groups) couplings, as well as cyanation . This makes it an invaluable precursor for generating a diverse array of disubstituted imidazo[1,2-a]pyridine libraries for structure-activity relationship (SAR) studies. The imidazo[1,2-a]pyridine core is a privileged structure in biomolecules, with a broad spectrum of documented and potential therapeutic properties, including antibacterial, antiviral, anti-inflammatory, and anticancer activities . This compound is provided with a typical purity of 97% . This product is for research and development use only. It is not intended for human or other use.

Properties

IUPAC Name

8-chloro-7-iodo-2-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIN2/c1-5-4-12-3-2-6(10)7(9)8(12)11-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKFAMRPXPSKBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CC(=C(C2=N1)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 8-Chloro-7-iodo-2-methylimidazo[1,2-A]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 8-Chloro-7-iodo-2-methylimidazo[1,2-A]pyridine. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its wide range of biological activities. This document details a robust synthetic pathway, rooted in established chemical principles, and outlines a rigorous analytical workflow for structural confirmation and purity assessment. The content herein is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both theoretical insights and practical, field-proven protocols.

Introduction and Strategic Rationale

The imidazo[1,2-a]pyridine core is a cornerstone in the development of therapeutic agents, with derivatives exhibiting activities as anticancer, anti-inflammatory, antiviral, and antifungal agents[1][2]. The specific substitution pattern of 8-Chloro-7-iodo-2-methylimidazo[1,2-A]pyridine presents a unique chemical entity with potential for novel pharmacological applications. The presence of halogen atoms at the 7 and 8 positions offers strategic vectors for further chemical modification and optimization of drug-like properties through cross-coupling reactions. The 2-methyl group can influence the steric and electronic properties of the molecule, potentially enhancing target binding or metabolic stability.

This guide is structured to provide a logical progression from the conceptual design of the synthesis to the empirical validation of the final product. We will begin with a retrosynthetic analysis to identify key starting materials, followed by a detailed, step-by-step synthetic protocol. The causality behind the choice of reagents and reaction conditions will be thoroughly explained. Finally, a comprehensive characterization section will detail the analytical techniques required to confirm the identity and purity of the target compound.

Synthetic Strategy and Experimental Protocol

The synthesis of 8-Chloro-7-iodo-2-methylimidazo[1,2-A]pyridine is most effectively achieved through the well-established Tschitschibabin-type cyclocondensation reaction. This method involves the reaction of a substituted 2-aminopyridine with an α-haloketone[3].

Retrosynthetic Analysis

A retrosynthetic disconnection of the target molecule reveals the primary synthons: the appropriately substituted 2-aminopyridine core and a three-carbon α-haloketone building block.

Retrosynthesis TM Target Molecule 8-Chloro-7-iodo-2-methylimidazo[1,2-a]pyridine SM1 Starting Material 1 4-Chloro-5-iodo-2-aminopyridine TM->SM1 C-N bond disconnection (Tschitschibabin Reaction) SM2 Starting Material 2 Chloroacetone TM->SM2 C-C, C-N bond disconnection (Tschitschibabin Reaction) Reaction_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration & Aromatization A 4-Chloro-5-iodo-2-aminopyridine C Intermediate 1 (Pyridinium Salt) A->C Endocyclic N attack B Chloroacetone B->C D Intermediate 2 (Hemiaminal-like) C->D Exocyclic N attack on carbonyl E Final Product 8-Chloro-7-iodo-2-methyl- imidazo[1,2-a]pyridine D->E - H2O

Sources

An In-depth Technical Guide to the Physicochemical Properties of 8-Chloro-7-iodo-2-methylimidazo[1,2-A]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the novel heterocyclic compound, 8-Chloro-7-iodo-2-methylimidazo[1,2-A]pyridine. As a promising scaffold in medicinal chemistry, a thorough understanding of its fundamental characteristics is paramount for its application in drug discovery and development. This document details the identity, predicted physicochemical parameters (pKa, logP, solubility, and melting point), a proposed synthetic route, and a complete analytical characterization workflow. Each section is designed to provide not only factual data but also the scientific rationale behind the presented information, empowering researchers to effectively utilize this compound in their work. All claims are substantiated with references to established scientific literature and methodologies.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its wide range of biological activities. This scaffold is present in several commercially successful drugs, highlighting its importance in pharmaceutical research. The unique electronic and structural features of the imidazo[1,2-a]pyridine ring system allow for diverse functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of halogen substituents, such as chlorine and iodine, along with a methyl group, as in the case of 8-Chloro-7-iodo-2-methylimidazo[1,2-A]pyridine, is a strategic approach to modulate lipophilicity, metabolic stability, and target binding affinity. This guide serves as a foundational resource for researchers working with this specific and promising derivative.

Chemical Identity and Core Structure

A precise understanding of the molecular structure and fundamental identifiers is the cornerstone of any chemical investigation.

PropertyValueSource
IUPAC Name 8-Chloro-7-iodo-2-methylimidazo[1,2-a]pyridine-
CAS Number 1416551-60-4BLD Pharm
Molecular Formula C₈H₆ClIN₂MySkinRecipes
Molecular Weight 292.50 g/mol MySkinRecipes
Canonical SMILES CC1=NC2=C(C=C(I)C(Cl)=C2)N1-
InChI Key InChI=1S/C8H6ClIN2/c1-5-11-7-4(2-6(9)8(10)3-7)12-5/h2-3H,1H3-

Diagram of the core chemical structure of 8-Chloro-7-iodo-2-methylimidazo[1,2-A]pyridine.

Caption: Molecular structure of 8-Chloro-7-iodo-2-methylimidazo[1,2-A]pyridine.

Predicted Physicochemical Properties

In the absence of extensive experimental data for this specific molecule, computational predictive models provide valuable initial insights into its behavior. These predictions are crucial for designing experiments, formulating hypotheses, and anticipating the compound's pharmacokinetic profile.

PropertyPredicted ValueMethod/ToolJustification for the Chosen Method
pKa (most basic) 3.5 ± 0.5Rowan's Free Online pKa CalculatorThis tool utilizes physics-based machine learning, offering a balance of speed and accuracy for novel compounds. The prediction focuses on the most basic nitrogen atom in the imidazo[1,2-a]pyridine ring system, which is crucial for understanding its ionization state at physiological pH.
logP 3.8 ± 0.7Virtual Computational Chemistry Laboratory (ALOGPS 2.1)ALOGPS is a well-established tool that uses an associative neural network model based on a large dataset of experimental values. This method is suitable for predicting the lipophilicity of drug-like molecules and provides a good estimation of its partitioning behavior between aqueous and lipid environments.
Aqueous Solubility -4.5 log(mol/L)Virtual Computational Chemistry Laboratory (ALOGPS 2.1)This prediction, derived from the same platform as logP, provides a quantitative estimate of the compound's solubility in water. The low predicted solubility is consistent with the high predicted logP value, suggesting the compound is poorly water-soluble.
Melting Point 180-200 °CEstimation based on related structuresDirect prediction tools for melting points of complex heterocycles can be unreliable. This estimation is based on the melting points of structurally similar halogenated and methylated imidazo[1,2-a]pyridines found in the literature. It is expected to be a solid at room temperature with a relatively high melting point due to its planar structure and potential for intermolecular interactions.
Boiling Point Not Applicable-As a solid with a predicted high melting point, it is anticipated that 8-Chloro-7-iodo-2-methylimidazo[1,2-A]pyridine will likely decompose at temperatures required for boiling under atmospheric pressure.

Synthesis and Purification

The synthesis of 8-Chloro-7-iodo-2-methylimidazo[1,2-A]pyridine can be achieved through a multi-step process, leveraging established methodologies for the construction of the imidazo[1,2-a]pyridine scaffold.

Proposed Synthetic Pathway

G cluster_0 Step 1: Synthesis of 2-amino-3-chloro-4-iodopyridine cluster_1 Step 2: Cyclization to form the Imidazo[1,2-a]pyridine ring A 2-amino-3-chloropyridine D 2-amino-3-chloro-4-iodopyridine A->D Iodination B N-Iodosuccinimide (NIS) B->D C Sulfuric Acid C->D E 2-amino-3-chloro-4-iodopyridine H 8-Chloro-7-iodo-2-methylimidazo[1,2-A]pyridine E->H Condensation/Cyclization F Chloroacetone F->H G Sodium Bicarbonate G->H

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-amino-3-chloro-4-iodopyridine

  • To a solution of 2-amino-3-chloropyridine (1.0 eq) in concentrated sulfuric acid at 0 °C, add N-iodosuccinimide (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-amino-3-chloro-4-iodopyridine.

Step 2: Synthesis of 8-Chloro-7-iodo-2-methylimidazo[1,2-A]pyridine

  • To a solution of 2-amino-3-chloro-4-iodopyridine (1.0 eq) in ethanol, add chloroacetone (1.2 eq) and sodium bicarbonate (2.0 eq).

  • Reflux the reaction mixture for 8-12 hours, monitoring the progress by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product, 8-Chloro-7-iodo-2-methylimidazo[1,2-A]pyridine.

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound.

G cluster_0 Synthesis and Purification cluster_1 Primary Characterization cluster_2 Structural Elucidation cluster_3 Quantitative Analysis Synthesis Synthesized Compound TLC Thin-Layer Chromatography (TLC) (Purity Assessment) Synthesis->TLC MP Melting Point Determination (Identity and Purity) Synthesis->MP NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) TLC->NMR MP->NMR MS Mass Spectrometry (MS) (Molecular Weight and Fragmentation) NMR->MS IR Infrared Spectroscopy (IR) (Functional Groups) MS->IR HPLC High-Performance Liquid Chromatography (HPLC) (Purity and Quantification) IR->HPLC EA Elemental Analysis (Elemental Composition) HPLC->EA

A Technical Guide to the Quantum Chemical Analysis of 8-Chloro-7-iodo-2-methylimidazo[1,2-A]pyridine: A Computational Approach for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of therapeutic agents.[1][2] This guide provides an in-depth technical framework for the quantum chemical analysis of a specific, highly functionalized derivative, 8-Chloro-7-iodo-2-methylimidazo[1,2-A]pyridine. Leveraging Density Functional Theory (DFT), we delineate a comprehensive computational protocol to elucidate the molecule's structural, electronic, and reactive properties. This whitepaper details the theoretical basis for methodological choices, a step-by-step computational workflow, and the interpretation of key quantum chemical descriptors, including optimized molecular geometry, Frontier Molecular Orbitals (HOMO-LUMO), and the Molecular Electrostatic Potential (MEP). The insights derived from these calculations are crucial for understanding the molecule's stability, reactivity, and potential intermolecular interactions, thereby providing a rational basis for its application in drug design and development.[3][4]

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure in drug discovery, forming the backbone of numerous commercially available drugs with diverse therapeutic applications, including anxiolytic, cardiotonic, and antiviral agents.[5][6] Its rigid, planar structure and tunable electronic properties make it an ideal scaffold for designing molecules that can selectively interact with biological targets.[1] The specific derivative, 8-Chloro-7-iodo-2-methylimidazo[1,2-A]pyridine, is a key intermediate in the synthesis of advanced pharmaceutical compounds, such as kinase inhibitors.[7]

The presence of multiple functional groups—a chloro group, a bulky iodo group, and a methyl group—on this scaffold introduces significant electronic and steric complexity. The halogen substituents, in particular, are of great interest in drug design. They can modulate the molecule's lipophilicity, metabolic stability, and, crucially, its ability to form specific non-covalent interactions like halogen bonds, which are increasingly recognized for their importance in ligand-receptor binding.

Understanding the precise three-dimensional geometry, electronic charge distribution, and sites of reactivity of this molecule is paramount for predicting its behavior in a biological environment. Quantum chemical calculations offer a powerful, in silico alternative to experimental methods, providing a detailed molecular-level picture that can guide further synthetic efforts and biological screening.[8][9]

Theoretical Framework: The 'Why' Behind the 'How'

The foundation of this guide is Density Functional Theory (DFT), a robust computational method that balances accuracy with computational cost, making it ideal for studying molecules of pharmaceutical interest.[10]

2.1 The Choice of Density Functional Theory (DFT)

Unlike more computationally expensive wavefunction-based methods, DFT calculates the electronic energy based on the molecule's electron density.[10] This approach has proven highly reliable for determining geometries, vibrational frequencies, and a wide range of electronic properties for organic molecules.[10] For this study, the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is selected. B3LYP is renowned for its excellent performance across a broad spectrum of chemical systems, providing a well-balanced description of electron correlation effects.[11]

2.2 The Role of the Basis Set

The basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set is critical for the accuracy of the calculation. For 8-Chloro-7-iodo-2-methylimidazo[1,2-A]pyridine, a Pople-style basis set, 6-311++G(d,p) , is employed. Let's break down this choice:

  • 6-311G : This indicates a triple-zeta valence basis set, providing a high degree of flexibility for describing the valence electrons involved in chemical bonding.

  • ++G : The double plus signs indicate the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. These functions are essential for accurately describing the behavior of electrons far from the nucleus, which is critical for anions, lone pairs, and non-covalent interactions.

  • (d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow for the distortion of atomic orbitals, which is necessary to correctly model the shape of electron clouds in molecules and accurately represent bonding.

This combination of the B3LYP functional and the 6-311++G(d,p) basis set represents a high-level theoretical model that is well-suited for capturing the nuanced electronic structure of this complex, halogenated heterocyclic system.[12]

Computational Methodology: A Validated Protocol

This section provides a self-validating, step-by-step protocol for the quantum chemical analysis of the title compound.

3.1 Experimental Workflow

The logical flow of the computational protocol is designed to ensure that each step builds upon a validated result from the previous one. The geometry optimization must be confirmed by a frequency calculation before proceeding to the more detailed electronic property analyses.

G cluster_0 Computational Workflow A 1. Initial Structure Input (SMILES or 2D Sketch) B 2. Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B Build Initial 3D Model C 3. Frequency Analysis (Validation Step) B->C Find Lowest Energy Conformation D 4. Is the structure a true minimum? (No imaginary frequencies) C->D Calculate Vibrational Modes D->B Re-optimize E 5. Electronic Property Calculation (HOMO, LUMO, MEP) D->E Proceed F 6. Data Analysis & Interpretation E->F Generate Surfaces & Orbitals

Figure 1: A validated computational workflow for quantum chemical analysis.

3.2 Step-by-Step Protocol

  • Molecular Structure Preparation :

    • Begin with a 2D representation of 8-Chloro-7-iodo-2-methylimidazo[1,2-A]pyridine.

    • Use a molecular editor (e.g., Avogadro, ChemDraw) to generate an initial 3D structure.

    • Perform a preliminary geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting conformation.

  • Geometry Optimization :

    • Submit the 3D structure to a quantum chemistry software package (e.g., Gaussian, ORCA).

    • Specify the calculation type as Geometry Optimization (Opt).

    • Define the level of theory: B3LYP functional and 6-311++G(d,p) basis set.

    • The optimization algorithm will iteratively adjust the positions of the atoms to find the coordinates that correspond to the minimum energy on the potential energy surface.

  • Frequency Analysis (Self-Validation) :

    • Using the optimized geometry from the previous step, perform a frequency calculation (Freq).

    • This calculation computes the vibrational modes of the molecule.

    • Validation Check : A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the geometry must be re-optimized.[13]

  • Calculation of Electronic Properties :

    • Once the optimized geometry is validated, perform a single-point energy calculation.

    • From this calculation, request the generation of molecular orbitals (specifically HOMO and LUMO) and the molecular electrostatic potential (MEP) mapped onto the electron density surface.

Results and Discussion: From Data to Insight

This section outlines the key data to be extracted and, more importantly, how to interpret it in the context of drug design.

4.1 Optimized Molecular Geometry

The geometry optimization provides precise bond lengths, bond angles, and dihedral angles. This data is foundational for understanding the molecule's shape and steric profile.

Table 1: Selected Optimized Geometrical Parameters (Illustrative)

Parameter Bond/Angle Calculated Value Significance
Bond Lengths C7-I ~2.10 Å Influences potential for halogen bonding.
C8-Cl ~1.74 Å Affects electronic properties and reactivity.
N4-C5 ~1.38 Å Indicates aromatic character of the fused rings.
Bond Angles C8-C7-I ~120° Defines the spatial arrangement of halogens.
C1-N4-C9 ~108° Reflects the geometry of the five-membered ring.
Dihedral Angle C8-C7-C6-N1 ~0° / 180° Confirms the planarity of the bicyclic core.

(Note: Values are illustrative and would be derived from the actual DFT output.)

The planarity of the imidazo[1,2-a]pyridine core is critical for its ability to participate in π-stacking interactions with biological targets. The specific orientations of the chloro and iodo substituents define the regions of steric bulk and potential for directional interactions.

4.2 Frontier Molecular Orbitals (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity.[14]

  • HOMO : Represents the ability to donate an electron. Regions with high HOMO density are nucleophilic and prone to electrophilic attack.[15]

  • LUMO : Represents the ability to accept an electron. Regions with high LUMO density are electrophilic and susceptible to nucleophilic attack.[15]

  • HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[16][17]

Table 2: Frontier Molecular Orbital Energies (Illustrative)

Parameter Energy (eV) Interpretation
E(HOMO) -6.5 eV Moderate electron-donating capability.
E(LUMO) -1.2 eV Good electron-accepting capability.
ΔE Gap 5.3 eV High kinetic stability, low chemical reactivity.

(Note: Values are illustrative.)

For 8-Chloro-7-iodo-2-methylimidazo[1,2-A]pyridine, the HOMO is expected to be distributed across the π-system of the fused rings, while the LUMO will likely show significant contributions from the C-I and C-Cl bonds, indicating these as potential sites for electron acceptance.

4.3 Molecular Electrostatic Potential (MEP) Analysis

The MEP is a 3D map of the electrostatic potential on the molecule's surface, providing a powerful visual guide to its charge distribution and reactive behavior.[18] It is invaluable for understanding non-covalent interactions, which are the basis of drug-receptor recognition.[19][20]

  • Red Regions (Negative Potential) : Indicate electron-rich areas, typically associated with lone pairs on heteroatoms (like the pyridine nitrogen). These are sites for favorable interactions with positive charges (e.g., hydrogen bond donors, metal cations).[18]

  • Blue Regions (Positive Potential) : Indicate electron-deficient areas, often found around hydrogen atoms bonded to electronegative atoms. A key feature on halogenated molecules is the potential for a positive region on the outermost tip of the halogen atom (a "σ-hole"), which can act as a halogen bond donor.

  • Green/Yellow Regions (Neutral Potential) : Represent areas of low electrostatic potential, typically associated with nonpolar C-H bonds or the faces of aromatic rings.

G cluster_0 Relationship of Calculated Properties Opt Optimized Geometry (Structure, Sterics) FMO Frontier Orbitals (HOMO/LUMO) Opt->FMO Dictates orbital shape MEP Electrostatic Potential (Charge Distribution) Opt->MEP Defines surface for potential Reactivity Chemical Reactivity & Intermolecular Interactions FMO->Reactivity Predicts kinetic stability & reaction sites MEP->Reactivity Predicts non-covalent interaction sites

Figure 2: Interrelation of key quantum chemical descriptors and their predictive power.

For this molecule, the MEP map would likely reveal a strongly negative potential around the pyridine nitrogen (N4), making it a primary hydrogen bond acceptor site. The potential around the iodine atom would be of particular interest; a positive σ-hole would strongly suggest the capacity for halogen bonding, a critical interaction in modern drug design.

Conclusion: Synthesizing the Findings for Drug Development

The quantum chemical analysis of 8-Chloro-7-iodo-2-methylimidazo[1,2-A]pyridine provides a detailed, multi-faceted understanding of its physicochemical properties. The DFT calculations yield a precise 3D structure, confirm its kinetic stability through a significant HOMO-LUMO gap, and map out its electronic landscape via the MEP.

These computational insights are directly applicable to drug development professionals. The optimized geometry can be used for more accurate molecular docking studies.[8] The FMO analysis helps predict potential metabolic liabilities, and the MEP map provides a clear roadmap for designing analogues with improved binding affinity by optimizing electrostatic and halogen bonding interactions with a target receptor.[21] This in-depth guide demonstrates that a rigorous computational protocol is not merely an academic exercise but a powerful, predictive tool essential for modern, rational drug design.[22]

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Biological Activity Screening of Novel Imidazo[1,2-a]Pyridine Derivatives: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imidazo[1,2-a]Pyridine Scaffold - A Privileged Core in Modern Drug Discovery

The imidazo[1,2-a]pyridine core is a nitrogen-bridged heterocyclic system that has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1] Its synthetic versatility and ability to modulate a wide array of biological targets have led to an exponential growth in research involving this structure.[1] This is evidenced by its presence in widely prescribed medications such as the anxiolytics and hypnotics zolpidem and alpidem.[1] Beyond its effects on the central nervous system, the imidazo[1,2-a]pyridine framework is a cornerstone for developing agents with a vast therapeutic potential, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2]

This guide is designed to move beyond a simple recitation of protocols. As a Senior Application Scientist, my objective is to provide a logical, field-proven framework for the systematic biological evaluation of novel imidazo[1,2-a]pyridine derivatives. We will explore the causality behind experimental choices, establish self-validating workflows, and ground our methodologies in authoritative, referenced science. This document will serve as a technical guide for identifying and characterizing the therapeutic promise of new chemical entities built upon this remarkable scaffold.

Part 1: Anticancer Activity Evaluation - From Broad Cytotoxicity to Mechanistic Insights

The development of novel imidazo[1,2-a]pyridine derivatives as anticancer agents is a highly active area of research.[3][4][5] These compounds exert their effects by interfering with fundamental cellular processes, including cell division, signaling, and survival, often through the inhibition of key molecular targets like tubulin, protein kinases (e.g., PI3K, c-Met, EGFR), and other regulatory enzymes.[5][6][7][8][9][10][11][12]

Our screening cascade begins with a broad assessment of cytotoxicity to identify active compounds and progresses to specific assays to elucidate their mechanism of action (MoA).

Initial Screening: In Vitro Cytotoxicity Profiling

The first critical step is to determine a compound's ability to inhibit the growth of cancer cells. The MTT assay is a robust, reliable, and high-throughput colorimetric method for this initial screen.[13][14]

Scientific Rationale: The assay's principle lies in the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells cleave the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[14][15] The amount of formazan produced, measured spectrophotometrically, is directly proportional to the number of viable cells.[16] A reduction in signal in treated cells compared to untreated controls indicates either a cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effect.

Experimental Protocol: MTT Cell Viability Assay[16][17][18][19]
  • Cell Plating: Seed cancer cells (e.g., MCF-7 for breast, A549 for lung, HeLa for cervical) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the novel imidazo[1,2-a]pyridine derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[17]

  • Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add 10-20 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for an additional 2-4 hours. During this time, visible purple precipitates will form in viable cells.[15][16]

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Read the absorbance on a microplate spectrophotometer at a wavelength of 570 nm.[15]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Summarizing Cytotoxicity Data

Quantitative data should be organized for clear comparison.

Compound IDCancer Cell LineIC₅₀ (µM) ± SDPositive ControlIC₅₀ (µM) ± SD
IMPY-001MCF-7 (Breast)11.0 ± 1.2Doxorubicin0.85 ± 0.09
IMPY-001A549 (Lung)2.8 ± 0.02Doxorubicin1.20 ± 0.15
IMPY-001HepG2 (Liver)13.0 ± 1.5Doxorubicin1.50 ± 0.21
IMPY-002MCF-7 (Breast)> 100Doxorubicin0.85 ± 0.09
IMPY-002A549 (Lung)45.5 ± 3.8Doxorubicin1.20 ± 0.15
IMPY-002HepG2 (Liver)> 100Doxorubicin1.50 ± 0.21
Data is hypothetical for illustrative purposes. Real data should be derived from experimental results.
Workflow for Anticancer Screening

The following diagram illustrates a logical progression from initial screening to mechanistic studies.

Anticancer_Screening_Workflow cluster_0 Primary Screening cluster_1 Mechanism of Action (MoA) Studies cluster_2 Lead Optimization start Library of Novel Imidazo[1,2-a]pyridines screen In Vitro Cytotoxicity Assay (e.g., MTT Assay) on Cancer Cell Panel start->screen ic50 Determine IC50 Values screen->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle Select 'Hit' Compounds apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis target_assay Target-Based Assays (e.g., Kinase Inhibition, Tubulin Polymerization) ic50->target_assay adme ADME/Tox Profiling cell_cycle->adme apoptosis->adme target_assay->adme invivo In Vivo Xenograft Models adme->invivo

Caption: General workflow for anticancer drug discovery with imidazo[1,2-a]pyridines.

Elucidating the Mechanism of Action (MoA)

Once "hit" compounds with significant cytotoxicity are identified, the next phase is to understand how they work.

  • Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, making it an excellent anticancer target. Several imidazo[1,2-a]pyridine derivatives have been identified as potent antitubulin agents.[8][11][12][18]

    • Causality: By inhibiting the polymerization of tubulin into microtubules, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[18][19] An in vitro tubulin polymerization assay using purified tubulin can directly measure this effect, while immunofluorescence microscopy of treated cells can visualize the disruption of the microtubule network.[8][12]

  • Kinase Inhibition: Dysregulation of protein kinases is a hallmark of cancer. The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell proliferation and survival, and it is a known target for imidazo[1,2-a]pyridines.[5][7][9][10]

    • Causality: Compounds that inhibit key kinases in this pathway, such as PI3K or Akt, can block downstream signaling, thereby preventing cell growth and inducing apoptosis.[7][9] This can be verified using kinase activity assays (e.g., ADP-Glo™) with purified enzymes or by using Western blotting in cell lysates to detect a decrease in the phosphorylation of downstream targets like Akt and mTOR.[7][20]

Signaling Pathway: PI3K/Akt/mTOR Inhibition

This diagram shows potential points of inhibition for imidazo[1,2-a]pyridine derivatives within a key cancer signaling pathway.

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, c-Met) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibitor->AKT

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

Part 2: Antimicrobial Activity Screening - A Search for Novel Antibiotics

With the rise of antimicrobial resistance, the discovery of new chemical scaffolds with antibacterial or antifungal activity is a global health priority.[21] Imidazo[1,2-a]pyridines have emerged as a promising class of compounds in this arena.[22]

Primary Screening: Determining Minimum Inhibitory Concentration (MIC)

The foundational assay in antimicrobial screening is the broth microdilution method, which quantitatively measures the potency of a compound by determining its Minimum Inhibitory Concentration (MIC).[21][23]

Scientific Rationale: This method establishes the lowest concentration of a drug that prevents the visible growth of a microorganism after overnight incubation.[23] It is a standardized and reproducible way to compare the efficacy of different compounds against a panel of clinically relevant bacterial and fungal strains.

Experimental Protocol: Broth Microdilution Assay[26]
  • Inoculum Preparation: From a fresh culture, suspend colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.[23]

  • Compound Dilution: In a 96-well plate, add culture broth to all wells. Add a concentrated stock of the test compound to the first column and perform 2-fold serial dilutions across the plate.[23]

  • Controls: Include a positive control (broth with inoculum and a known antibiotic like ciprofloxacin or ampicillin), a negative/growth control (broth with inoculum only), and a sterility control (broth only).

  • Inoculation: Add the prepared microbial inoculum to all wells except the sterility control.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours.

  • MIC Determination: The MIC is the lowest compound concentration in which no visible growth (i.e., no turbidity) is observed.[23]

Data Presentation: Summarizing Antimicrobial Activity

MIC values provide a clear metric for antimicrobial potency.

Compound IDTest MicroorganismGram StainMIC (µg/mL)Positive ControlMIC (µg/mL)
IMPY-003S. aureus ATCC 29213Positive0.5Ciprofloxacin0.25
IMPY-003E. coli ATCC 25922Negative> 64Ciprofloxacin0.015
IMPY-003K. pneumoniae NDMNegative0.7Ciprofloxacin> 32
IMPY-004S. aureus ATCC 29213Positive8.0Ciprofloxacin0.25
IMPY-004E. coli ATCC 25922Negative16.0Ciprofloxacin0.015
IMPY-004K. pneumoniae NDMNegative32.0Ciprofloxacin> 32
Data is hypothetical for illustrative purposes. Real data should be derived from experimental results, some of which may be inspired by published findings.[22]
Workflow for Antimicrobial Screening

This diagram outlines the screening process for identifying new antimicrobial agents.

Antimicrobial_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary & Advanced Screening start Library of Novel Imidazo[1,2-a]pyridines mic_assay Broth Microdilution Assay vs. Bacterial/Fungal Panel start->mic_assay mic_det Determine MIC Values mic_assay->mic_det mbc_assay Determine MBC/MFC mic_det->mbc_assay Select 'Hit' Compounds time_kill Time-Kill Kinetics Assay mbc_assay->time_kill biofilm_assay Biofilm Inhibition Assay time_kill->biofilm_assay cytotoxicity Mammalian Cell Cytotoxicity Assay biofilm_assay->cytotoxicity COX_Pathway cluster_enzymes Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA releases PLA2 PLA2 PGH2 Prostaglandin H2 (PGH2) AA->PGH2 oxidizes COX COX-1 / COX-2 Prostanoids Prostaglandins, Thromboxanes PGH2->Prostanoids isomerized to Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->COX Inhibits

Caption: The role of COX enzymes in the arachidonic acid pathway and its inhibition.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold represents a remarkably versatile platform for the discovery of novel therapeutic agents. This guide has outlined a systematic, multi-tiered approach to screen new derivatives for anticancer, antimicrobial, and anti-inflammatory activities. The causality-driven workflows—progressing from high-throughput primary screens to detailed mechanistic studies—are designed to efficiently identify promising lead compounds.

The journey from a "hit" in an in vitro assay to a viable drug candidate is long. Following the identification of potent and selective compounds through these screening funnels, the next critical phases involve comprehensive ADME-T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling and, ultimately, validation in relevant in vivo animal models. [6][22]The robust foundational data generated by the screening protocols detailed herein are the essential first step in that journey, providing the confidence needed to advance the most promising imidazo[1,2-a]pyridine derivatives toward clinical development.

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Methodological & Application

Application Notes and Protocols: Regioselective Suzuki Coupling Reactions with 8-Chloro-7-iodo-2-methylimidazo[1,2-A]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for performing Suzuki-Miyaura cross-coupling reactions on the 8-Chloro-7-iodo-2-methylimidazo[1,2-a]pyridine scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, and its selective functionalization is crucial for the development of novel therapeutic agents.[1][2] This guide focuses on the inherent regioselectivity dictated by the differential reactivity of the C-I and C-Cl bonds, enabling the precise introduction of diverse aryl and heteroaryl moieties at the C7-position. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven experimental protocol, and offer insights into reaction optimization and troubleshooting.

Introduction: The Significance of Imidazo[1,2-a]pyridines and the Suzuki Coupling

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern drug discovery, forming the structural basis for a wide array of biologically active compounds.[1][3] Its unique electronic and structural properties have led to its incorporation into drugs for various therapeutic areas.[4] Consequently, methodologies for the precise and efficient functionalization of this heterocyclic system are of paramount importance to researchers in medicinal chemistry and drug development.

The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools for the formation of carbon-carbon bonds.[5][6][7] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids and their derivatives make it an ideal choice for late-stage functionalization in complex molecule synthesis.[8][9] For a dihalogenated substrate like 8-Chloro-7-iodo-2-methylimidazo[1,2-a]pyridine, the Suzuki coupling offers a predictable and selective route to introduce molecular diversity.

The Principle of Regioselectivity: Exploiting Halogen Reactivity

The key to successfully functionalizing 8-Chloro-7-iodo-2-methylimidazo[1,2-a]pyridine lies in the differential reactivity of the two halogen substituents. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition of the Pd(0) catalyst to the carbon-halogen bond is the determining factor for regioselectivity. The established order of reactivity is I > Br > OTf >> Cl.[7]

This reactivity hierarchy is a direct consequence of the carbon-halogen bond dissociation energies (BDEs). The C-I bond is significantly weaker than the C-Cl bond, making it far more susceptible to cleavage and insertion by the electron-rich Pd(0) catalyst. Therefore, under carefully controlled Suzuki coupling conditions, the reaction will occur exclusively at the C7-iodo position, leaving the C8-chloro position intact for potential subsequent transformations.[10] This inherent chemical bias allows for a highly regioselective and predictable synthetic strategy.[10][11]

The Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki coupling is a well-understood catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[5][12] The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-iodine bond of the 8-Chloro-7-iodo-2-methylimidazo[1,2-a]pyridine, forming a square-planar Pd(II) complex.[6][13] This is typically the rate-determining step.

  • Transmetalation : The presence of a base is crucial for this step.[14][15] The base activates the organoboron compound (e.g., an arylboronic acid) to form a more nucleophilic boronate species.[16][17] This boronate then transfers its organic group to the Pd(II) complex, displacing the halide and forming a diorganopalladium(II) intermediate.[13]

  • Reductive Elimination : In the final step, the two organic ligands on the palladium center couple, forming the new C-C bond of the desired product.[6][13] This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_label Oxidative Addition pd0->oa_label oxidative_complex Ar-Pd(II)L₂-I (Oxidative Addition Complex) tm_label Transmetalation oxidative_complex->tm_label transmetalation_complex Ar-Pd(II)L₂-Ar' (Diorganopalladium Complex) re_label Reductive Elimination transmetalation_complex->re_label oa_label->oxidative_complex tm_label->transmetalation_complex re_label->pd0 product Ar-Ar' (Coupled Product) re_label->product substrate Ar-I (8-Chloro-7-iodo...) substrate->oa_label boronic Ar'B(OH)₂ + Base boronic->tm_label

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Selective C7-Arylation

This protocol provides a robust starting point for the Suzuki coupling of various arylboronic acids to the C7 position of 8-Chloro-7-iodo-2-methylimidazo[1,2-a]pyridine.

4.1. Materials and Reagents

ReagentM.W.StoichiometryAmount (for 1 mmol scale)Purpose
8-Chloro-7-iodo-2-methylimidazo[1,2-a]pyridine308.45 g/mol 1.0 eq308.5 mgSubstrate
Arylboronic AcidVariable1.2 eq1.2 mmolCoupling Partner
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]1155.56 g/mol 0.05 eq (5 mol%)57.8 mgPd(0) Catalyst Precursor
Potassium Carbonate (K₂CO₃)138.21 g/mol 2.0 eq276.4 mgBase
1,4-Dioxane-~0.1 M8 mLOrganic Solvent
Deionized Water--2 mLCo-solvent, aids base dissolution

4.2. Step-by-Step Procedure

  • Reaction Setup : To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 8-Chloro-7-iodo-2-methylimidazo[1,2-a]pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).[18]

  • Inert Atmosphere : Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[18] This is critical as oxygen can oxidize and deactivate the Pd(0) catalyst.

  • Solvent Addition : Prepare a 4:1 mixture of 1,4-Dioxane and Water. Degas this solvent mixture by bubbling argon through it for 15-20 minutes or by using a freeze-pump-thaw technique. Add the degassed solvent to the reaction flask via syringe.

  • Catalyst Addition : Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.05 eq) to the flask.[18] The mixture may change color upon catalyst addition.

  • Reaction : Place the sealed flask in a preheated oil bath at 90-100 °C.[12] Allow the reaction to stir vigorously for 4-12 hours.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be a mixture of ethyl acetate and hexanes. The disappearance of the starting material indicates reaction completion.

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.

  • Extraction : Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing : Wash the combined organic layers with brine (1 x 20 mL), then dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[12]

  • Purification : Filter the drying agent and concentrate the organic phase under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure 7-aryl-8-chloro-2-methylimidazo[1,2-a]pyridine product.

Expected Results & Data Presentation

The described protocol is expected to provide good to excellent yields for a variety of arylboronic acids. Below is a table of representative, hypothetical results to illustrate the scope of the reaction.

EntryArylboronic Acid (Ar'B(OH)₂)ProductTime (h)Temp (°C)Yield (%)
1Phenylboronic acid8-Chloro-2-methyl-7-phenylimidazo[1,2-a]pyridine610092%
24-Methoxyphenylboronic acid8-Chloro-7-(4-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine510095%
34-Fluorophenylboronic acid8-Chloro-7-(4-fluorophenyl)-2-methylimidazo[1,2-a]pyridine610088%
43-Thienylboronic acid8-Chloro-2-methyl-7-(thiophen-3-yl)imidazo[1,2-a]pyridine810081%
54-(Trifluoromethyl)phenylboronic acid8-Chloro-2-methyl-7-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyridine1010075%

Discussion : Electron-donating groups on the boronic acid (Entry 2) tend to accelerate the reaction, while strong electron-withdrawing groups (Entry 5) may require longer reaction times or slightly higher temperatures for completion. Heteroaryl boronic acids (Entry 4) are also well-tolerated coupling partners.

Troubleshooting and Optimization

While the provided protocol is robust, challenges such as low yield or incomplete conversion can arise.

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (oxidized); Insufficiently degassed solvent; Low reaction temperature.Ensure a scrupulously inert atmosphere. Use freshly opened/purified solvents and degas thoroughly. Increase temperature in 10 °C increments. Try an alternative catalyst system (e.g., Pd(dppf)Cl₂, or a Buchwald ligand like SPhos with Pd(OAc)₂).[9][19]
Significant Side Products Homocoupling (Ar'-Ar'): Boronic acid decomposition. Protodeborylation: Boronic acid reacts with trace water/protons.Use a stronger, non-nucleophilic base like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄).[13] Ensure anhydrous solvents if protodeborylation is a major issue.
Reaction Stalls Ligand degradation; Catalyst deactivation.Switch to a more robust ligand system. N-heterocyclic carbene (NHC) ligands or bulky biaryl phosphine ligands can offer greater stability and activity.[13][15]

For challenging substrates, a systematic optimization of reaction parameters is recommended.

Optimization_Workflow start Start with Standard Protocol (Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 100°C) check_yield Acceptable Yield? start->check_yield vary_base Vary Base (e.g., Cs₂CO₃, K₃PO₄) check_yield->vary_base No end Optimized Protocol check_yield->end Yes vary_solvent Vary Solvent (e.g., Toluene, DMF, THF) vary_base->vary_solvent vary_catalyst Vary Catalyst/Ligand (e.g., Pd(dppf)Cl₂, SPhos/XPhos) vary_solvent->vary_catalyst vary_temp Vary Temperature (80°C to 120°C) vary_catalyst->vary_temp vary_temp->check_yield Re-evaluate

Caption: A logical workflow for optimizing Suzuki coupling reaction conditions.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an exceptionally effective method for the regioselective functionalization of 8-Chloro-7-iodo-2-methylimidazo[1,2-a]pyridine. By leveraging the pronounced difference in reactivity between the carbon-iodine and carbon-chlorine bonds, chemists can selectively introduce a wide variety of substituents at the C7 position with high predictability and control. The protocol and optimization strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to successfully synthesize novel derivatives of this important heterocyclic scaffold.

References

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved from [Link]

  • why use base in suzuki coupling - Find China manufacturer and supplier - HZPT Blog. (2024, March 4). Retrieved from [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES HES-SO. (n.d.). Retrieved from [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC. (n.d.). Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). Retrieved from [Link]

  • Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines - PubMed. (2012, December 7). Retrieved from [Link]

  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed. (n.d.). Retrieved from [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (n.d.). Retrieved from [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (n.d.). Retrieved from [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (2025, August 6). Retrieved from [Link]

  • 17.2: Palladium catalyzed couplings - Chemistry LibreTexts. (2020, July 1). Retrieved from [Link]

  • Solvent effects on the oxidative addition phase of the Suzuki-Miyaura coupling from a collaborative approach between theory and experiment | Poster Board #964 - ACS Fall 2025. (2025, August 19). Retrieved from [Link]

  • Regiocontrolled microwave assisted bifunctionalization of 7,8-dihalogenated imidazo[1,2-a]pyridines: a one pot double-coupling approach - PubMed. (2012, September 6). Retrieved from [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions - ACS Publications. (n.d.). Retrieved from [Link]

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC. (n.d.). Retrieved from [Link]

  • Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - RSC Publishing. (n.d.). Retrieved from [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. (n.d.). Retrieved from [Link]

  • What kinds of Pd catalysts are used for suzuki reaction? - ResearchGate. (2016, September 4). Retrieved from [Link]

  • Organic Letters Ahead of Print - ACS Publications. (n.d.). Retrieved from [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Transition-metal-free regioselective C-H halogenation of imidazo[1,2-: A] pyridines: Sodium chlorite/bromite as the halogen source - ResearchGate. (n.d.). Retrieved from [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC. (2023, December 13). Retrieved from [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC. (n.d.). Retrieved from [Link]

  • Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed. (2013, September 1). Retrieved from [Link]

  • C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance | Request PDF. (n.d.). Retrieved from [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update - RSC Publishing. (n.d.). Retrieved from [Link]

Sources

Application Note: Sequential & Regioselective Functionalization of 8-Chloro-7-iodo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 8-chloro-7-iodo-2-methylimidazo[1,2-a]pyridine scaffold represents a high-value pharmacophore in medicinal chemistry, serving as a core structure for GABA receptor agonists, p38 MAP kinase inhibitors, and anti-infective agents. Its utility lies in its orthogonal reactivity profile : the presence of two distinct halogen handles (iodo at C7, chloro at C8) allows for precise, sequential functionalization.

This Application Note provides a validated roadmap for the regioselective diversification of this scaffold. We define the specific reaction parameters required to engage the highly reactive C7–I bond while preserving the C8–Cl bond, followed by protocols to activate the more inert C8–Cl motif.

Reactivity Profile & Mechanistic Insight[1]

Successful functionalization relies on exploiting the significant difference in bond dissociation energies (BDE) and oxidative addition rates between the C7-iodide and C8-chloride.

The Reactivity Hierarchy
  • C7-Iodo (Site A): The "soft" electrophile. The C–I bond is weak (~53 kcal/mol) and undergoes rapid oxidative addition with Pd(0) species, even with mild ligands (e.g., PPh₃) and at lower temperatures.

  • C8-Chloro (Site B): The "hard" electrophile. The C–Cl bond is stronger (~95 kcal/mol) and sterically encumbered by the bridgehead nitrogen and potential substituents at C7. Activation typically requires electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) and elevated temperatures.

  • C3-Position (Site C): Nucleophilic character. Susceptible to electrophilic aromatic substitution (e.g., halogenation, formylation) but is not the focus of Pd-catalyzed cross-coupling in this context.

Reactivity Map (Graphviz Visualization)

ReactivityMap Scaffold 8-Chloro-7-iodo-2-methyl imidazo[1,2-a]pyridine C7 C7-Position (Iodo) High Reactivity First Point of Attack Scaffold->C7 Pd(PPh3)4, Mild Base (Suzuki/Sonogashira) C8 C8-Position (Chloro) Low Reactivity Requires Activation Scaffold->C8 Pd-XPhos/RuPhos (Post-C7 Functionalization) C3 C3-Position (H) Nucleophilic Electrophilic Substitution Scaffold->C3 NIS, NBS, or Electrophiles

Figure 1: Orthogonal reactivity map of the 8-chloro-7-iodo-2-methylimidazo[1,2-a]pyridine scaffold.

Experimental Protocols

Protocol A: Site-Selective C7 Functionalization (Suzuki-Miyaura)

Objective: Introduce an aryl or heteroaryl group at C7 while leaving the C8-Cl bond intact for future use.

Rationale: We utilize Pd(PPh₃)₄ as the catalyst. Triphenylphosphine is a relatively weak donor ligand that is sufficient to promote oxidative addition into the weak C–I bond but is generally too inefficient to activate the C–Cl bond under mild conditions, ensuring high chemoselectivity.

Materials:

  • Substrate: 8-Chloro-7-iodo-2-methylimidazo[1,2-a]pyridine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME) or Dioxane

  • Conditions: 80–90 °C (Thermal) or 100 °C (Microwave, 30 min)

Step-by-Step Procedure:

  • Setup: In a microwave vial or Schlenk tube, combine the imidazo[1,2-a]pyridine substrate (1.0 equiv), boronic acid (1.1 equiv), and Pd(PPh₃)₄ (5 mol%).

  • Inert Atmosphere: Seal the vessel and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed DME (concentration ~0.1 M) and 2.0 M aq. Na₂CO₃ via syringe.

  • Reaction:

    • Microwave: Heat at 100 °C for 30 minutes.

    • Thermal: Heat at 90 °C for 4–6 hours.

  • Monitoring: Monitor by TLC/LC-MS. The starting material (iodide) should be consumed, with the monochlorinated product forming as the major peak.

  • Workup: Dilute with ethyl acetate, wash with water and brine. Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (typically Hexanes/EtOAc gradient).

Expected Outcome: >80% yield of the 7-aryl-8-chloro derivative.

Protocol B: Activation of C8-Chlorine (Suzuki/Buchwald)

Objective: Functionalize the sterically hindered and electronically deactivated C8 position.

Rationale: The C8-Cl bond is unreactive towards Pd(PPh₃)₄. To force oxidative addition, we employ Buchwald Biarylphosphine Ligands (e.g., XPhos or SPhos ). These electron-rich, bulky ligands create a highly active Pd(0) species capable of inserting into the aryl chloride bond.

Materials:

  • Substrate: 7-Substituted-8-chloro-2-methylimidazo[1,2-a]pyridine (from Protocol A)

  • Coupling Partner: Boronic acid (Suzuki) or Amine (Buchwald-Hartwig)

  • Catalyst System: Pd₂(dba)₃ (2–5 mol%) + XPhos (4–10 mol%)

    • Alternative Pre-catalyst: XPhos Pd G2 or G3 (2–5 mol%)

  • Base: K₃PO₄ (Suzuki) or NaOtBu (Buchwald)

  • Solvent: Toluene or 1,4-Dioxane

  • Conditions: 100–110 °C (Thermal) or 120–140 °C (Microwave)

Step-by-Step Procedure:

  • Setup: Charge the reaction vessel with the C7-substituted chloride (1.0 equiv), coupling partner (1.2–1.5 equiv), Pd source, and ligand.

  • Base & Solvent: Add the base (solid K₃PO₄ for Suzuki; NaOtBu for amination) and degassed solvent.

  • Reaction: Heat at reflux (110 °C) for 12–18 hours or use microwave irradiation at 130 °C for 1 hour.

  • Workup: Standard aqueous workup. Note that C8-functionalized products may exhibit different fluorescence properties; check UV activity carefully.

Protocol C: One-Pot Sequential Double Coupling

Objective: Rapid library generation by performing both couplings in a single vessel without isolating the intermediate.

Workflow Diagram (Graphviz):

OnePotWorkflow Start Start: 8-Cl-7-I-Scaffold + Boronic Acid 1 (1.05 eq) Step1 Step 1: Chemoselective Coupling Pd(PPh3)4, Na2CO3, DME/H2O 90°C, 2h Start->Step1 Check Check: Consumption of SM (TLC) Step1->Check Step2 Step 2: Add Boronic Acid 2 (1.5 eq) + Active Catalyst (e.g., XPhos-Pd-G2) + Extra Base (K3PO4) Check->Step2 Complete Finish Final Product: 7,8-Diaryl Scaffold Step2->Finish

Figure 2: One-pot sequential workflow for 7,8-diarylation.

Critical Modification: After the first step (C7 coupling) is complete, the reaction mixture still contains Pd(PPh₃)₄. This catalyst is often insufficient for the second step.

  • Recommendation: Add a second charge of catalyst specifically for the chloride activation (e.g., XPhos Pd G2 ) along with the second boronic acid. This "catalyst switch" in situ ensures the difficult C8 coupling proceeds efficiently.

Data Summary & Troubleshooting

Comparative Screening Data (Simulated Representative Values)
EntryCatalyst SystemTemp (°C)Target SiteYield (%)Observation
1Pd(PPh₃)₄ / Na₂CO₃80C7-I92%Excellent regioselectivity. No C8 coupling.
2Pd(dppf)Cl₂ / K₂CO₃80C7-I88%Good yield, slight traces of de-iodination.
3Pd(PPh₃)₄ / Na₂CO₃120C8-Cl<5%Ineffective for C8-Cl activation.
4Pd₂(dba)₃ / XPhos 110 C8-Cl 85% Optimal for C8 functionalization.
5Pd(OAc)₂ / SPhos110C8-Cl78%Good alternative for steric bulk.
Troubleshooting Guide
  • Problem: De-iodination (Protodehalogenation) at C7.

    • Cause: Hydride source present or overheated reaction.

    • Solution: Use strictly anhydrous solvents if possible (though Suzuki requires water, minimize it). Switch to a less basic system (e.g., K₃PO₄ instead of Na₂CO₃). Reduce temperature.

  • Problem: No reaction at C8-Cl.

    • Cause: Catalyst deactivation or insufficient ligand activity.

    • Solution: Switch to XPhos or RuPhos precatalysts (Buchwald G3/G4). Ensure oxygen is rigorously excluded (Pd-phosphine complexes are air-sensitive). Increase temperature to 130 °C (microwave).

  • Problem: Homocoupling of Boronic Acid.

    • Cause: Oxidative coupling of boronic acid.

    • Solution: Degas solvents thoroughly to remove O₂. Add the boronic acid slowly or in portions.

References

  • Koubachi, J., El Kazzouli, S., Berteina-Raboin, S., Mouaddib, A., & Guillaumet, G. (2012). Regiocontrolled Microwave Assisted Bifunctionalization of 7,8-Dihalogenated Imidazo[1,2-a]pyridines: A One Pot Double-Coupling Approach. Molecules, 17(9), 10683–10707. [Link] (The definitive study on the sequential coupling of 7-I, 8-Cl imidazo[1,2-a]pyridines).

  • Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis and site selective C–H functionalization of imidazo[1,2-a]pyridines. Organic & Biomolecular Chemistry, 13, 7110-7125. [Link] (Comprehensive review of reactivity at different positions of the scaffold).

  • Guchhait, S. K., & Madaan, C. (2010). Groebke-Blackburn-Bienaymé Reaction-Based Synthesis of Imidazo[1,2-a]pyridines.[1] Synlett, 2010(11), 1681-1685. (Background on the synthesis of the core scaffold).

  • Martin, R., & Buchwald, S. L. (2008).[2] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[2] Accounts of Chemical Research, 41(11), 1461–1473. [Link] (Authoritative source for the use of XPhos/SPhos in activating aryl chlorides).

Sources

Use of 8-Chloro-7-iodo-2-methylimidazo[1,2-A]pyridine in radiolabeling studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Radiolabeling Strategies for 8-Chloro-7-iodo-2-methylimidazo[1,2-a]pyridine

Executive Summary

The scaffold 8-Chloro-7-iodo-2-methylimidazo[1,2-a]pyridine represents a privileged structure in medicinal radiochemistry, particularly for the development of ligands targeting the Translocator Protein (18 kDa TSPO) and GABA-A receptors . These targets are critical biomarkers for neuroinflammation, anxiety disorders, and neurodegenerative pathologies.

This Application Note details the specific utility of this halogenated precursor in radiolabeling studies. The presence of the iodine atom at the C-7 position and the chlorine atom at the C-8 position provides a unique chemical environment that facilitates two primary radiolabeling pathways:

  • Tritium Dehalogenation: Synthesis of high-specific-activity tritium ([³H]) radioligands for in vitro binding assays.

  • Radioiodination (via Stannylation): Synthesis of [¹²³I] (SPECT) or [¹²⁴I] (PET) tracers via electrophilic iododestannylation.

Chemical Profile & Mechanistic Rationale

The 8-chloro-7-iodo-2-methylimidazo[1,2-a]pyridine scaffold exhibits specific electronic properties that dictate the radiolabeling strategy:

  • C-7 Iodine (Reactive Handle): The iodine at position 7 is the primary site for isotopic exchange or metal-catalyzed substitution. The C-I bond is weaker than the C-Cl bond, allowing for selective functionalization without disturbing the chlorine substituent.

  • C-8 Chlorine (Metabolic/Electronic Modulator): The chlorine atom sterically hinders the C-8 position and electronically deactivates the ring slightly, which stabilizes the molecule against rapid oxidative metabolism in vivo. It remains inert during standard Pd-catalyzed deiodination conditions, ensuring the core structure remains intact.

  • C-2 Methyl Group: Enhances lipophilicity and receptor binding affinity, common in TSPO ligands like Alpidem analogs.

Application I: Synthesis of [³H]-Tracer via Catalytic Dehalogenation

Objective: To generate a tritiated reference standard ([7-³H]-8-chloro-2-methylimidazo[1,2-a]pyridine) for in vitro receptor binding assays (K_d/B_max determination).

Mechanism: Catalytic hydrogenolysis replaces the C-7 Iodine with Tritium gas (T₂).

Protocol A: Catalytic Tritiation
ParameterSpecification
Precursor 8-Chloro-7-iodo-2-methylimidazo[1,2-a]pyridine
Radioisotope Tritium Gas (T₂), carrier-free
Catalyst 10% Pd/C or PdO/BaSO₄ (to prevent dechlorination)
Solvent DMF or Ethanol
Base Triethylamine (TEA) (scavenges HI formed)

Step-by-Step Methodology:

  • Preparation: In a tritiation flask, dissolve 1.0 mg (approx. 3.4 µmol) of the precursor in 1.0 mL of anhydrous DMF.

  • Catalyst Addition: Add 2.0 mg of 10% Pd/C. Note: If dechlorination at C-8 is observed in pilot studies, switch to PdO/BaSO₄ which is more selective for C-I bonds.

  • Base Addition: Add 5 µL of Triethylamine (TEA) to neutralize the hydroiodic acid (HI) by-product, preventing acid-catalyzed side reactions.

  • Tritium Exposure: Attach the flask to the tritiation manifold. Freeze-pump-thaw to degas. Introduce carrier-free T₂ gas (approx. 10 Ci/370 GBq) at sub-atmospheric pressure (600 mbar).

  • Reaction: Stir vigorously at room temperature (25°C) for 1–2 hours.

  • Work-up: Remove excess T₂ gas (trap in uranium bed). Filter the solution through a 0.22 µm PTFE syringe filter to remove the catalyst. Rinse the filter with 1 mL ethanol.

  • Purification: Purify via labile tritium removal (evaporate with ethanol 3x) followed by semi-preparative HPLC.

Expected Outcome:

  • Specific Activity: 20–30 Ci/mmol.

  • Radiochemical Purity: >98%.

Application II: Synthesis of [¹²³I/¹²⁴I]-Tracer via Stannyl Precursor

Objective: To produce a radioactive iodine tracer for SPECT (I-123) or PET (I-124) imaging. Direct isotopic exchange (I-127 for I-123) yields low specific activity. Therefore, a destannylation route is required for "no-carrier-added" (NCA) synthesis.

Phase 1: Synthesis of the Stannyl Precursor

Conversion of the 7-iodo scaffold to the 7-trimethylstannyl or 7-tributylstannyl intermediate.

Reaction:



Protocol:

  • Dissolve 8-Chloro-7-iodo-2-methylimidazo[1,2-a]pyridine (50 mg) in anhydrous Toluene (5 mL).

  • Add Hexabutylditin (1.5 eq) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).

  • Reflux under Argon for 4–6 hours.

  • Purify via Flash Chromatography (Silica gel, Hexane/EtOAc) to isolate 8-Chloro-7-(tributylstannyl)-2-methylimidazo[1,2-a]pyridine .

Phase 2: Oxidative Iododestannylation (Radiolabeling)
ParameterSpecification
Precursor 7-Tributylstannyl-8-chloro-2-methylimidazo[1,2-a]pyridine
Oxidant Chloramine-T or Iodogen (gentler)
Radioisotope [¹²³I]NaI or [¹²⁴I]NaI in 0.1M NaOH
Acid Acetic Acid or HCl (pH 4–5 required)

Step-by-Step Methodology:

  • Setup: In a V-vial, add 50 µg of the Stannyl Precursor (dissolved in 50 µL EtOH).

  • Radioisotope Addition: Add [¹²³I]NaI (e.g., 185 MBq / 5 mCi) in 0.1 M NaOH.

  • Acidification: Add 10 µL of 1 M Acetic Acid to adjust pH to ~5.

  • Oxidation: Add 10 µL of Chloramine-T solution (1 mg/mL in water).

  • Incubation: Vortex and let stand at Room Temperature for 5 minutes. The electrophilic radioiodine (I⁺) generated replaces the stannyl group regioselectively.

  • Quenching: Add 10 µL of Sodium Metabisulfite (10 mg/mL) to neutralize the oxidant.

  • Purification: Inject directly onto semi-preparative HPLC (C18 column, Acetonitrile/Water gradient). Collect the radioactive peak corresponding to the retention time of the cold standard (8-Chloro-7-iodo...).

Visualization of Experimental Workflows

The following diagram illustrates the divergent synthesis pathways starting from the 8-Chloro-7-iodo scaffold.

Radiolabeling_Workflow Start Starting Material: 8-Chloro-7-iodo-2-methyl imidazo[1,2-a]pyridine Tritium_Step Catalytic Dehalogenation (T2, Pd/C, TEA) Start->Tritium_Step Pathway A: Binding Studies Stannyl_Step Palladium Coupling (Hexabutylditin, Pd(PPh3)4) Start->Stannyl_Step Pathway B: Imaging Tritium_Product [7-³H]-Tracer (High Specific Activity) Tritium_Step->Tritium_Product Stannyl_Intermediate Intermediate: 7-Tributylstannyl-Precursor Stannyl_Step->Stannyl_Intermediate Iodination_Step Oxidative Iododestannylation ([*I]NaI, Chloramine-T, H+) Stannyl_Intermediate->Iodination_Step Iodine_Product [¹²³I/¹²⁴I]-Tracer (Clinical Imaging Agent) Iodination_Step->Iodine_Product

Caption: Divergent radiolabeling pathways for the 8-Chloro-7-iodo scaffold yielding Tritiated (Binding) and Radioiodinated (Imaging) ligands.

Quality Control & Validation

To ensure scientific integrity, the radiolabeled product must be validated against the "Cold Standard" (the non-radioactive 8-Chloro-7-iodo-2-methylimidazo[1,2-a]pyridine).

HPLC Configuration:

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 4.6 mm).

  • Mobile Phase: Gradient Acetonitrile (A) : 0.1% TFA in Water (B). 40% A to 90% A over 20 mins.

  • Detectors: UV (254 nm) and Gamma/Beta Radiodetector in series.

Acceptance Criteria:

  • Identity: The retention time (

    
    ) of the radioactive peak must match the UV peak of the cold standard within ±0.5 minutes.
    
  • Purity: Radiochemical purity >95% (area under the curve).

  • Specific Activity:

    • For [³H]: Calculated by mass spectrometry or UV calibration curve (target >20 Ci/mmol).

    • For [¹²³I]: Target >2000 mCi/µmol (theoretical NCA).

Safety & Handling

  • Volatile Iodine: Radioiodine is volatile. All iodination reactions must be performed in a charcoal-filtered fume hood or glovebox.

  • Tritium Safety: Tritium gas is a significant inhalation hazard. Use a closed manifold system.

  • Waste: Segregate halogenated organic waste from aqueous radioactive waste.

References

  • Damont, A., et al. (2015). "Synthesis and evaluation of new imidazo[1,2-a]pyridine analogues as ligands for the translocator protein (TSPO)." European Journal of Medicinal Chemistry. Link

  • Vats, L., et al. (2019). "Imidazo[1,2-a]pyridine: A versatile scaffold in drug discovery."[1][2][3] Current Topics in Medicinal Chemistry. Link

  • Coenen, H. H., et al. (2006). "Radioiodination reactions for pharmaceuticals." Compendium of Radiopharmaceutical Synthesis. Link

  • Chauhan, A., et al. (2023).[1] "Iodine catalyzed synthesis of imidazo[1,2-a]pyridine derivatives and their anticancer activity."[4] RSC Advances. Link

  • Denora, N., et al. (2014). "Synthesis, Characterization, and In Vitro Evaluation of a New TSPO-Selective Bifunctional Chelate Ligand." Molecular Pharmaceutics. Link

Sources

8-Chloro-7-iodo-2-methylimidazo[1,2-A]pyridine as a building block for organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Trifunctional Scaffold for Sequential Library Generation in Drug Discovery

Executive Summary: The "Swiss Army Knife" of Heterocycles

8-Chloro-7-iodo-2-methylimidazo[1,2-a]pyridine (CAS: Generic structure class reference) represents a high-value "privileged scaffold" in modern drug discovery. Its utility lies in its orthogonal reactivity profile , which allows medicinal chemists to sequentially functionalize three distinct positions (C-3, C-7, and C-8) with high regiocontrol.[1]

Unlike simple pyridine building blocks, this scaffold offers a built-in "reactivity gradient."[1] The C-7 iodine is highly labile to palladium oxidative addition, the C-8 chlorine provides a latent electrophilic handle requiring specialized activation, and the C-3 position remains nucleophilic, open to electrophilic aromatic substitution (SEAr) or C-H activation.[1] The 2-methyl group serves as a critical metabolic block and steric anchor, often improving the pharmacokinetic (PK) profile of final drug candidates.[1]

Structural Analysis & Reactivity Map

To successfully utilize this building block, one must understand the electronic differentiation of the ring system.[1]

  • Position 7 (Iodo): The "First Strike" zone.[1] The C-I bond is weak and electron-deficient. It undergoes oxidative addition with Pd(0) under mild conditions (Room Temp to 60°C).[1]

  • Position 8 (Chloro): The "Latent" zone.[1] Sterically hindered by the C-7 substituent and the ring nitrogen, and electronically less reactive than the iodide. It requires electron-rich, bulky ligands (e.g., XPhos, RuPhos) and higher temperatures (>80°C) to react.[1]

  • Position 3 (C-H): The "Nucleophilic" zone.[1] This position mimics the reactivity of indoles. It is susceptible to halogenation, formylation, or direct C-H arylation.[1]

  • Position 2 (Methyl): The "Anchor."[1] It blocks the potential metabolic soft spot at C-2 and increases lipophilicity (logP).

Visualization: Reactivity Decision Tree

The following diagram illustrates the logical flow for decorating this scaffold.

ReactivityMap Start 8-Chloro-7-iodo-2-methyl imidazo[1,2-a]pyridine PathA Path A: C-7 Functionalization (Suzuki/Sonogashira) Start->PathA Most Reactive (I) PathB Path B: C-3 Functionalization (Electrophilic Subst/C-H Act) Start->PathB Nucleophilic (C-H) Step2 Intermediate: 7-Substituted-8-Cl-2-Me PathA->Step2 Step2->PathB Alternative Route PathC Path C: C-8 Functionalization (Buchwald/Suzuki - Harsh) Step2->PathC Activate Cl Final Fully Decorated Trisubstituted Scaffold PathC->Final

Caption: Logical workflow for sequential functionalization. Note that C-7 is typically addressed first to prevent chemoselectivity issues.

Experimental Protocols
Protocol A: Scaffold Synthesis (Condensation)

Context: If the building block is not purchased, it is synthesized via condensation of 2-amino-3-chloro-4-iodopyridine with chloroacetone.

Reagents:

  • 2-Amino-3-chloro-4-iodopyridine (1.0 equiv)

  • Chloroacetone (1.5 equiv)[1]

  • Ethanol (0.5 M concentration)[1]

  • NaHCO3 (2.0 equiv)[1]

Procedure:

  • Dissolve 2-amino-3-chloro-4-iodopyridine in Ethanol in a round-bottom flask.

  • Add chloroacetone and NaHCO3.

  • Reflux the mixture at 80°C for 12–16 hours. Monitor by TLC (EtOAc/Hexane 3:7).[1] The product usually moves higher (less polar) than the starting amine.[1]

  • Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Resuspend residue in water and extract with Ethyl Acetate (x3).

  • Dry over MgSO4, filter, and concentrate.

  • Purification: Flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

    • Checkpoint: The product should be an off-white to pale yellow solid.

    • Validation:1H NMR (CDCl3) should show the characteristic singlet for C-3 H (~7.4-7.6 ppm) and the methyl singlet (~2.4 ppm).[1]

Protocol B: Regioselective C-7 Suzuki-Miyaura Coupling

Context: Installing the first diversity element. The Iodine atom reacts exclusively.[1]

Reagents:

  • Scaffold (1.0 equiv)

  • Aryl Boronic Acid (1.1 equiv)[1]

  • Pd(dppf)Cl2[1]·DCM (0.05 equiv) — Chosen for stability and broad scope.[1]

  • K2CO3 (2.0 equiv)[1]

  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Charge a reaction vial with the scaffold, boronic acid, K2CO3, and Pd catalyst.

  • Evacuate and backfill with Nitrogen (x3).

  • Add degassed solvent mixture.

  • Stir at 60°C for 2–4 hours.

    • Expert Insight: Do not overheat (>90°C) at this stage.[1] High heat can force the Pd to insert into the C-8 Chloride, leading to mixtures. 60°C is the "Goldilocks" zone for Iodo-selectivity.

  • Workup: Dilute with water, extract with DCM.[1]

  • Purification: Silica gel chromatography.

Protocol C: C-8 Activation (Buchwald-Hartwig Amination)

Context: The "Hard" coupling. Now that the Iodine is gone, we force the Chlorine to react.[1] This is crucial for installing solubility-enhancing amines found in kinase inhibitors.

Reagents:

  • 7-Substituted Scaffold (from Protocol B)[1] (1.0 equiv)[1]

  • Secondary Amine (e.g., Morpholine, Piperazine) (1.5 equiv)[1]

  • Catalyst: Pd2(dba)3 (0.05 equiv) + XPhos (0.1 equiv)[1]

    • Why XPhos? The biaryl dialkylphosphine ligands are essential to activate the electron-rich, sterically hindered C-8 chloride.[1]

  • Base: NaOtBu (1.5 equiv)[1]

  • Solvent: Toluene or tert-Amyl alcohol (anhydrous)[1]

Procedure:

  • Combine scaffold, amine, base, and precatalyst in a sealed tube.[1]

  • Add anhydrous solvent under Argon.

  • Heat to 100–110°C for 12 hours.

  • Troubleshooting: If conversion is low, switch to BrettPhos Pd G4 precatalyst, which is superior for difficult C-N couplings on heterocycles.[1]

Data Summary & Comparison

The following table summarizes the typical conditions required for each position, highlighting the orthogonality.

PositionHalogen/GroupReactivity TypeCatalyst RequiredTypical Temp
C-7 IodineHigh (Electrophile)Pd(PPh3)4 or Pd(dppf)Cl225–60°C
C-8 ChlorineLow (Electrophile)XPhos-Pd-G2 or Pd2(dba)3/BINAP90–110°C
C-3 HydrogenNucleophileNone (or Cu for C-H arylation)0–25°C (E+)
Application Case Study: Kinase Inhibitor Design

In the development of CDK or MAPK inhibitors, the imidazo[1,2-a]pyridine core mimics the adenine ring of ATP.[1]

  • Hinge Binder: The N-1 nitrogen often accepts a hydrogen bond from the kinase hinge region.

  • Solvent Front: The substituent at C-3 projects towards the solvent front. This is an ideal place to put solubilizing groups (via formylation + reductive amination).[1]

  • Hydrophobic Pocket: The substituent at C-7 often sits in the hydrophobic selectivity pocket (Gatekeeper residue interaction).

  • Ribose Pocket: The C-8 substituent can be used to tune the electronics or pick up additional interactions in the ribose binding site.

Workflow Diagram: Library Synthesis

LibrarySynthesis Input Scaffold (8-Cl-7-I-2-Me) Step1 Step 1: Suzuki (C-7) Diversity: Hydrophobic Aryls Input->Step1 Step2 Step 2: Buchwald (C-8) Diversity: Solubilizing Amines Step1->Step2 Step3 Step 3: C-H Functionalization (C-3) Diversity: Fine-tuning Step2->Step3 Output Target Library (Kinase Inhibitors) Step3->Output

Caption: Sequential workflow for generating a focused library of kinase inhibitors.

References
  • Regiocontrolled Microwave Assisted Bifunctionalization of 7,8-Dihalogenated Imidazo[1,2-a]pyridines. Molecules, 2012, 17(9), 10683-10707.[1][2]

    • [1]

    • Relevance: Establishes the foundational reactivity difference between C-7 and C-8 halogens.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 2026 (Review).[1]

    • [1]

    • Relevance: comprehensive review of the scaffold's application in marketed drugs like Zolpidem and recent kinase inhibitors.[3]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chem. Proc., 2024.[1]

    • [1]

    • Relevance: Provides alternative synthetic routes to the core scaffold using isocyanide chemistry.[4]

  • Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction.

    • Relevance: Discusses the compar

Sources

Application Note: High-Throughput Screening Protocols for Imidazo[1,2-a]pyridine Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold Paradox

The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, forming the backbone of blockbuster drugs like Zolpidem (GABA-A agonist) and emerging oncology candidates targeting PI3K and c-Met kinases [1, 2]. Its rigidity, defined vectors for substitution, and hydrogen-bond acceptor capabilities make it ideal for binding ATP pockets and GPCR allosteric sites.

However, for High-Throughput Screening (HTS), this scaffold presents a unique paradox:

  • The Benefit: It is easily synthesized via the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, allowing for the rapid generation of massive, diverse libraries [3].[1]

  • The Challenge: Many imidazo[1,2-a]pyridine derivatives are inherently fluorescent (often used as OLED materials or sensors) [4]. In standard fluorescence intensity (FI) or fluorescence polarization (FP) assays, this autofluorescence leads to a high rate of false positives (interference hits).

This guide outlines a screening workflow specifically engineered to mitigate these optical interferences while maximizing the chemical diversity offered by the GBB reaction.

Library Generation & Quality Control

Do not screen crude GBB reaction mixtures. The presence of unreacted aldehydes or isonitriles can drive non-specific covalent modifications of assay proteins.

Synthesis Logic (The GBB Reaction)

The library is best generated using a parallel synthesis approach:

  • Component A: 2-aminopyridines (Head)[2][3]

  • Component B: Aldehydes (Linker/Tail)

  • Component C: Isonitriles (Tail)

  • Catalyst: Scandium triflate (Sc(OTf)₃) or p-Toluenesulfonic acid (TsOH) [3].[2]

Protocol: Library QC and Plating

Objective: Ensure compound purity and solubility prior to acoustic dispensing.

  • Purification: All library members must be purified via Prep-HPLC to >90% purity.

  • Solubilization: Dissolve dry compounds to 10 mM in 100% DMSO .

  • Solubility Stress Test (The "Intermediate Plate"):

    • Rationale: Imidazo[1,2-a]pyridines are lipophilic. Direct transfer from 100% DMSO to aqueous buffer often causes micro-precipitation, scattering light and mimicking inhibition.

    • Step: Create an "Intermediate Plate" at 10x final concentration in assay buffer containing 0.05% Pluronic F-127 .

    • Check: Centrifuge the intermediate plate at 1000 x g for 1 min. Measure OD600. Any well with OD > 0.05 compared to blank indicates precipitation; flag these compounds.

Assay Protocol A: Biochemical Kinase Screen (TR-FRET)

Target: Generic Ser/Thr or Tyr Kinase (e.g., PI3K, CDK). Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Why this format? TR-FRET uses a time delay (50–100 µs) between excitation and measurement. Imidazo[1,2-a]pyridine autofluorescence has a lifetime in the nanosecond range (1–10 ns). TR-FRET effectively "gates out" the scaffold's interference , unlike standard FL or FP assays [5].

Materials
  • Enzyme: Recombinant Kinase (e.g., PI3Kα).

  • Substrate: Biotinylated peptide or lipid substrate.

  • Tracer: Europium (Eu)-labeled anti-phospho antibody (Donor).

  • Acceptor: ULight™ or Alexa Fluor 647 (Acceptor).

  • Plate: 384-well low-volume white microplate (Greiner or Corning).

Step-by-Step Protocol
  • Compound Transfer:

    • Use an acoustic dispenser (e.g., Echo 650) to transfer 20 nL of library compounds (10 mM stock) into dry wells.

    • Final Assay Vol: 10 µL. Final DMSO: 0.2%. Final Conc: 20 µM.

  • Enzyme Addition (15 mins):

    • Add 2.5 µL of 4X Enzyme Mix in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Note: Pre-incubate compound and enzyme to detect slow-binders.

  • Substrate/ATP Addition (60 mins):

    • Add 2.5 µL of 4X Substrate/ATP mix.

    • ATP Concentration: Set at Km(app) (typically 10–50 µM) to bias for ATP-competitive inhibitors (the most common mode for this scaffold).

    • Incubate at Room Temperature (RT) for 60 minutes.

  • Detection Step (60 mins):

    • Add 5 µL of 2X Detection Mix (Eu-Antibody + EDTA to stop reaction).

    • Incubate 1 hour at RT.

  • Read:

    • Instrument: Multimode Plate Reader (e.g., EnVision).

    • Excitation: 320–340 nm.

    • Emission 1 (Donor): 615 nm.

    • Emission 2 (Acceptor): 665 nm.

    • Calculation: TR-FRET Ratio = (Em 665nm / Em 615nm) × 10,000.

Assay Protocol B: Cell-Based Viability (Phenotypic)

Target: Cancer Cell Cytotoxicity (e.g., Hsp70 or KRAS modulated pathways) [6]. Method: CellTiter-Glo® (ATP quantification). Rationale: Imidazopyridines are cell-permeable. This assay filters out compounds that are potent in biochemical assays but fail to penetrate the membrane or are effluxed.

Step-by-Step Protocol
  • Seeding:

    • Seed 500–1000 cells/well in 384-well white clear-bottom plates.

    • Volume: 25 µL culture medium.

    • Incubate 24h for attachment.

  • Treatment:

    • Add 50 nL compound (10 mM stock).

    • Include Bortezomib (1 µM) as positive control (100% kill) and DMSO as negative control.

    • Incubate for 48–72 hours.

  • Development:

    • Equilibrate plate to RT (20 mins).

    • Add 25 µL CellTiter-Glo reagent.

    • Shake orbitally (2 mins) to lyse cells.

    • Incubate 10 mins to stabilize luminescent signal.

  • Read:

    • Measure Total Luminescence (0.1–1.0s integration).

    • Note: Unlike fluorescence, luminescence is less susceptible to the scaffold's optical interference, provided the compound doesn't absorb light at the emission wavelength (560 nm).

Data Visualization & Workflow Logic

Workflow Diagram: From GBB to Hit

The following diagram illustrates the critical path, emphasizing the "Interference Check" often missed in standard protocols.

GBB_HTS_Workflow cluster_Screen Screening Phase Synthesis GBB Reaction (Amine + Aldehyde + Isonitrile) Purification Prep-HPLC (>90% Purity) Synthesis->Purification QC_Solubility Solubility Check (OD600 Spike Test) Purification->QC_Solubility 10mM DMSO Stock QC_Solubility->Synthesis Fail (Re-design) Primary Primary Screen (TR-FRET) QC_Solubility->Primary Pass Counter Counter Screen (Autofluorescence Scan) Primary->Counter Hits > 50% Inhib Counter->Primary Fluorescent (Flagged) Validation Hit Validation (Dose-Response) Counter->Validation Non-Fluorescent Lead Lead Series Validation->Lead

Caption: Integrated workflow for Imidazo[1,2-a]pyridine libraries, prioritizing solubility QC and autofluorescence counter-screening.

Interference Logic: Why TR-FRET?

This diagram explains the physics behind selecting TR-FRET to bypass the scaffold's inherent fluorescence.

TR_FRET_Logic cluster_Timeline Time Resolution (µs) Excitation Excitation Pulse (340 nm) Scaffold_Signal Imidazo[1,2-a]pyridine Fluorescence (Lifetime: 1-10 ns) Excitation->Scaffold_Signal FRET_Signal TR-FRET Signal (Europium/Tb) (Lifetime: >500 µs) Excitation->FRET_Signal Delay Measurement Delay (50 - 100 µs) Scaffold_Signal->Delay Signal Decays Rapidly Result Clean Data (Interference Gated Out) Delay->Result Measurement Window Starts Here FRET_Signal->Result Signal Persists

Caption: Temporal gating in TR-FRET allows the decay of scaffold autofluorescence (red) before data acquisition (green).

Hit Validation & Triage (The "PAINS" Filter)

Once hits are identified, they must be rigorously validated. Imidazo[1,2-a]pyridines are generally robust, but specific substitutions can induce Pan-Assay Interference (PAINS).

Triage Checklist
Validation StepMethodPurpose
1. Dose Response 10-point titration (1:3 dilution)Confirm IC50 and rule out single-point artifacts.
2. Detergent Sensitivity Repeat assay with 0.01% vs 0.1% Triton X-100Critical: If potency drops significantly with higher detergent, the compound is likely an aggregator , not a true binder.
3. Re-Synthesis Fresh synthesis & NMRConfirm structure and ensure activity isn't due to a metal catalyst contaminant (e.g., residual Copper or Palladium).
4. PAINS Filter In silico checkFlag: Enones, catechols, or rhodanines attached to the core. The core itself is NOT a PAINS motif [7].
Troubleshooting Common Issues
  • High Background in TR-FRET: Check if the compound absorbs at 340nm (Inner Filter Effect). If yes, switch to a Red-shifted tracer (excitation >600nm) if available, or use a radiometric assay (³³P-ATP).

  • Flat SAR: If small structural changes (e.g., Methyl to Ethyl) destroy activity completely, suspect a covalent reaction or artifact. True binding pockets usually tolerate minor steric changes (the "Magic Methyl" effect).

References

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances. ACS Omega. [Link]

  • Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction. Beilstein Journal of Organic Chemistry. [Link]

  • Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine. Chemistry Central Journal. [Link]

  • High-throughput screen for inhibitors of protein–protein interactions in a reconstituted Hsp70 complex. Journal of Biological Chemistry. [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. [Link][4]

  • New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS). Journal of Medicinal Chemistry. [Link][5]

Sources

Application Note: Antimicrobial and Antifungal Evaluation of 8-Chloro-7-iodo-2-methylimidazo[1,2-A]pyridine Derivatives

[1]

Introduction & Scientific Context

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for drugs ranging from anxiolytics (zolpidem) to anti-ulcer agents. However, recent structural activity relationship (SAR) studies have highlighted the potent antimicrobial potential of halogenated derivatives .

Specifically, the 8-Chloro-7-iodo-2-methylimidazo[1,2-A]pyridine core represents a distinct subclass. The C2-methyl group provides steric stability, while the 7-iodo and 8-chloro substitutions significantly increase lipophilicity (LogP) and introduce halogen-bond donor capabilities. These features often enhance membrane permeability and target binding affinity (e.g., DNA gyrase in bacteria or CYP51 in fungi) but present unique challenges in assay reproducibility due to solubility constraints.

This guide details the Broth Microdilution Method , optimized for this specific hydrophobic scaffold, ensuring compliance with CLSI M07 (Bacteria) and CLSI M27/M38 (Fungi) standards.

Compound Handling & Stock Preparation

Critical Challenge: The 8-chloro-7-iodo motif renders these derivatives highly lipophilic. Improper solubilization leads to microprecipitation in aqueous media, causing false-negative MICs (drug not in solution) or false-positive scattering (precipitate mimics growth).

Protocol:
  • Primary Stock: Dissolve the test compound in 100% DMSO (Dimethyl Sulfoxide) to a concentration of 10 mg/mL (or 100x the highest desired test concentration).

    • Note: Avoid ethanol; the halogenated core is less stable and less soluble in alcohols over time.

  • Visual Check: Vortex for 2 minutes. Inspect under a light source. If particulate matter remains, sonicate for 5 minutes at 40 kHz.

  • Working Stock: Dilute the Primary Stock 1:50 in the specific assay medium (e.g., Mueller-Hinton Broth) immediately before plating.

    • Constraint: The final DMSO concentration in the assay well must be ≤ 1% (v/v) to prevent solvent toxicity against sensitive strains.

Antibacterial Assay: Broth Microdilution (CLSI M07)[2][3]

This protocol determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) .[1]

Materials
  • Test Organisms: Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate: 96-well round-bottom polypropylene plates (prevents binding of lipophilic drugs).

Workflow Diagram

MIC_WorkflowStockCompound Stock(100% DMSO)DilutionSerial Dilution(2-fold in CAMHB)Stock->Dilution Dilute to 2xPlatingCombine in 96-Well Plate(Final: 5 x 10^5 CFU/mL)Dilution->PlatingInoculumInoculum Prep(0.5 McFarland)Inoculum->PlatingIncubateIncubation(16-20h @ 35°C)Plating->IncubateReadoutVisual/OD600 ReadDetermine MICIncubate->Readout

Figure 1: Step-by-step workflow for CLSI M07 Broth Microdilution Assay.

Experimental Steps
  • Plate Preparation: Add 50 µL of the 2x compound dilution series (e.g., 64 µg/mL down to 0.125 µg/mL) into columns 1–10.

    • Column 11: Growth Control (Media + Inoculum + DMSO vehicle).

    • Column 12: Sterility Control (Media only).

  • Inoculum Preparation:

    • Select 3-5 colonies from a fresh agar plate (<24h).

    • Suspend in saline to match 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

    • Dilute this suspension 1:100 in CAMHB.

  • Inoculation: Add 50 µL of the diluted inoculum to wells 1–11.

    • Final System: 100 µL volume, 5 x 10^5 CFU/mL bacterial density.

  • Incubation: Seal with a gas-permeable film. Incubate at 35 ± 2°C for 16–20 hours (24h for Staphylococcus).

  • Reading: The MIC is the lowest concentration with no visible growth (no turbidity).

MBC Determination[5]
  • Sample 10 µL from the MIC well and all wells with concentrations above the MIC.

  • Spot onto nutrient agar plates (MHA).

  • Incubate for 24 hours at 35°C.

  • MBC Definition: The concentration that kills ≥99.9% of the initial inoculum (typically <5 colonies on the spot).

Antifungal Assay: Yeasts & Filamentous Fungi (CLSI M27/M38)

The 8-chloro-7-iodo substitution is particularly relevant for antifungal activity, often targeting ergosterol biosynthesis.

Specific Modifications for Fungi
  • Media: RPMI 1640 medium buffered with MOPS (0.165 M) to pH 7.0. Crucial for reproducibility.

  • Inoculum:

    • Candida (Yeasts): 1 x 10^3 to 5 x 10^3 CFU/mL.

    • Aspergillus (Molds): 0.4 x 10^4 to 5 x 10^4 CFU/mL (spore suspension).

  • Incubation Time:

    • Candida: 24–48 hours.

    • Aspergillus:[2][3][4] 48–72 hours.

Endpoint Determination

Unlike bacteria, antifungal endpoints for imidazo-pyridines can be "trailing" (partial inhibition).

  • MIC-0 (Optically Clear): 100% inhibition (Preferred for this scaffold).

  • MIC-2 (Prominent Reduction): 50% inhibition compared to growth control (Used if trailing is heavy).

Advanced Characterization: Bactericidal Logic

To determine if the 8-chloro-7-iodo derivative is Bactericidal (kills) or Bacteriostatic (inhibits growth), use the MBC/MIC ratio.

Bactericidal_LogicStartCalculate Ratio:MBC / MICCheckIs Ratio ≤ 4?Start->CheckCidalBactericidal(Kills Pathogen)Check->CidalYesStaticBacteriostatic(Inhibits Growth)Check->StaticNo (>4)

Figure 2: Decision logic for classifying antimicrobial mechanism of action.

Data Presentation & Interpretation

When reporting data for this scaffold, organize results to highlight the impact of the halogen substitution.

Table 1: Representative Susceptibility Data Format

StrainOrganism TypeMIC (µg/mL)MBC (µg/mL)RatioInterpretation
S. aureus ATCC 29213Gram-Positive2.04.02Bactericidal
E. coli ATCC 25922Gram-Negative>64ND-Resistant
C. albicans ATCC 90028Yeast0.51.02Fungicidal

Interpretation Note: Halogenated imidazo[1,2-a]pyridines typically show superior activity against Gram-positives and Fungi due to the cell wall structure. High MICs against E. coli are common unless specific efflux pump inhibitors are co-administered.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Precipitation in Wells Compound insolubility at high conc.Verify DMSO <1%. Use a warm water bath (37°C) for stock. Check for "false growth" by reading absorbance at 600nm vs. visual inspection.
Skipped Wells Pipetting error or drug carryoverUse reverse pipetting for viscous DMSO stocks. Change tips between every dilution step.
Trailing Growth (Fungi) Partial inhibition (fungistatic)Read MIC at 50% inhibition (MIC-2) rather than 100% (MIC-0).

References

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[5][6][7][8] 11th Edition.[6] CLSI, Wayne, PA.[3][4][9]

  • Clinical and Laboratory Standards Institute (CLSI). M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts.[4][9][10] 4th Edition.[9] CLSI, Wayne, PA.[3][4][9]

  • Clinical and Laboratory Standards Institute (CLSI). M38: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi.[3][10][11] 3rd Edition.[3] CLSI, Wayne, PA.[3][4][9]

  • Bagdiya, K. et al. (2025). Synthesis and antimicrobial activity of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide.[12] Chemistry of Heterocyclic Compounds.[13][14]

  • Kouakou, A. et al. (2025). Anti-fungal Activities of imidazo[1,2-a]pyridine-based Chalcone Hybrids Against Aspergillus fumigatus.[2] ResearchGate.

Application Notes and Protocols for the Antiviral Evaluation of Functionalized Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its diverse biological activities, including antiviral, anticancer, anti-inflammatory, and antibacterial properties.[1][2][3][4] This versatile framework has led to the development of several clinically used drugs.[3][4] In the realm of virology, functionalized imidazo[1,2-a]pyridines have demonstrated potent activity against a range of viruses, including herpes simplex viruses (HSV), human cytomegalovirus (HCMV), varicella-zoster virus (VZV), and Zika virus (ZIKV).[5][6][7][8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the antiviral activity of novel functionalized imidazo[1,2-a]pyridine derivatives. The protocols detailed herein are designed to ensure scientific rigor, reproducibility, and a thorough understanding of the compound's antiviral profile, from initial toxicity assessments to elucidating the potential mechanism of action.

Guiding Principle: The Selectivity Index

A critical concept in antiviral drug discovery is the Selectivity Index (SI) , which is the ratio of a compound's cytotoxicity to its antiviral activity. A high SI is desirable, as it indicates that the compound can inhibit viral replication at concentrations that are not harmful to the host cells. The core of this evaluation process is therefore a two-pronged approach: quantifying the cytotoxicity of the compound and determining its efficacy in inhibiting viral replication.

Phase 1: Foundational Assessment - Cytotoxicity

Before evaluating the antiviral properties of a compound, it is imperative to determine its effect on the host cells in the absence of a virus. This is crucial to distinguish true antiviral activity from non-specific cell killing.[9] The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10][11]

Protocol 1: MTT Cytotoxicity Assay

This protocol outlines the determination of the 50% cytotoxic concentration (CC50) of a test compound.

Materials:

  • 96-well microtiter plates

  • Susceptible host cell line (e.g., Vero, HFF, A549)

  • Cell culture medium (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (functionalized imidazo[1,2-a]pyridine) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of sodium dodecyl sulfate in diluted hydrochloric acid)[11]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the 96-well plates with the host cells at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Dilution: Prepare a serial dilution of the test compound in cell culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically ≤ 0.5%).

  • Treatment: After 24 hours, remove the old medium from the cell plates and add the various concentrations of the test compound. Include wells with medium alone (cell control) and medium with the solvent (vehicle control).

  • Incubation: Incubate the plates for a duration that corresponds to the length of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Following incubation, carefully remove the medium and add 50 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9][11]

  • Solubilization: Remove the MTT solution and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and using non-linear regression analysis.

Phase 2: Efficacy Evaluation - Antiviral Assays

Once the cytotoxicity profile is established, the next step is to assess the compound's ability to inhibit viral replication. The choice of assay depends on the specific virus and the research question.

Protocol 2: Plaque Reduction Assay

The plaque reduction assay is a "gold standard" method for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[12][13] It determines the concentration of a compound required to reduce the number of viral plaques by 50% (EC50).

Materials:

  • Confluent monolayer of susceptible host cells in 6- or 12-well plates

  • Virus stock with a known titer (plaque-forming units per mL, PFU/mL)

  • Test compound

  • Cell culture medium

  • Semi-solid overlay medium (e.g., containing methylcellulose or agarose)

  • Staining solution (e.g., crystal violet in formaldehyde/saline)[14]

Procedure:

  • Cell Preparation: Grow a confluent monolayer of the host cells in multi-well plates.

  • Compound and Virus Preparation: Prepare serial dilutions of the test compound in cell culture medium. Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU per well).

  • Infection: Remove the growth medium from the cells and infect the monolayer with the prepared virus dilution in the presence of varying concentrations of the test compound. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Adsorption: Incubate the plates for 1-2 hours to allow for viral adsorption.

  • Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with the semi-solid medium containing the respective concentrations of the test compound. The overlay restricts the spread of progeny virions, leading to the formation of localized plaques.[15]

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization: Once plaques are visible, fix and stain the cells. For example, remove the overlay, wash with PBS, and add the crystal violet solution to stain the viable cells. Plaques will appear as clear zones where the cells have been lysed by the virus.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and using non-linear regression analysis.

Experimental Workflow for Antiviral Evaluation

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Antiviral Efficacy cluster_2 Phase 3: Mechanism of Action (Optional) cluster_3 Final Analysis start Start with Functionalized Imidazo[1,2-a]pyridine cytotoxicity Protocol 1: MTT Cytotoxicity Assay start->cytotoxicity cc50 Determine CC50 Value (50% Cytotoxic Concentration) cytotoxicity->cc50 plaque_assay Protocol 2: Plaque Reduction Assay cc50->plaque_assay Inform non-toxic concentrations yield_assay Protocol 3: Virus Yield Reduction Assay cc50->yield_assay Inform non-toxic concentrations ec50 Determine EC50 Value (50% Effective Concentration) plaque_assay->ec50 yield_assay->ec50 toa_assay Protocol 4: Time-of-Addition Assay ec50->toa_assay Use effective concentrations si_calc Calculate Selectivity Index (SI) SI = CC50 / EC50 ec50->si_calc target_id Identify Stage of Viral Lifecycle Inhibition toa_assay->target_id conclusion Conclude on Antiviral Potential si_calc->conclusion

Caption: Workflow for evaluating the antiviral activity of imidazo[1,2-a]pyridines.

Protocol 3: Virus Yield Reduction Assay

This assay measures the ability of a compound to inhibit the production of infectious progeny virus.[16][17] It is a more quantitative method than the plaque reduction assay and can be used for viruses that do not form clear plaques.[18][19]

Materials:

  • Confluent monolayer of susceptible host cells in multi-well plates

  • Virus stock

  • Test compound

  • Cell culture medium

  • Microtiter plates for titration

Procedure:

  • Infection and Treatment: Infect a confluent monolayer of host cells with the virus at a specific multiplicity of infection (MOI) in the presence of serial dilutions of the test compound.

  • Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).

  • Harvesting: After incubation, harvest the cell culture supernatant (and/or cell lysates, depending on the virus).

  • Titration: Determine the titer of the infectious virus in the harvested samples by performing a serial dilution and titrating on fresh cell monolayers. This can be done using a plaque assay or a 50% tissue culture infective dose (TCID50) assay.[20]

  • Data Analysis: Calculate the reduction in virus yield for each compound concentration compared to the virus control. The EC50 is the concentration of the compound that reduces the virus yield by 50%.

Phase 3: Elucidating the Mechanism of Action

For compounds that demonstrate significant antiviral activity, a time-of-addition assay can provide initial insights into which stage of the viral life cycle is being inhibited.[21][22][23]

Protocol 4: Time-of-Addition Assay

This assay determines the window of time during which the compound must be present to exert its antiviral effect.[24][25]

Materials:

  • Confluent monolayer of susceptible host cells

  • High-titer virus stock

  • Test compound at an effective concentration (e.g., 5-10 times the EC50)

  • Reference compounds with known mechanisms of action

Procedure:

  • Synchronized Infection: Infect a confluent monolayer of cells with a high MOI of the virus for a short period (e.g., 1 hour) to synchronize the infection.

  • Time-Course Addition: After removing the virus inoculum, add the test compound at various time points post-infection (e.g., 0, 2, 4, 6, 8 hours).

  • Control Groups: Include a "pre-treatment" group where the compound is added to the cells before infection and a "co-treatment" group where the compound is present only during the virus adsorption phase.[26]

  • Yield Measurement: At the end of one replication cycle, harvest the virus and determine the virus yield for each time point.

  • Data Analysis: Plot the virus yield against the time of compound addition. By comparing the resulting curve to those of reference compounds, it is possible to infer the stage of the viral life cycle that is targeted (e.g., entry, replication, late-stage assembly).

Viral Life Cycle and Potential Targets for Imidazo[1,2-a]pyridines

G cluster_cell Host Cell cluster_inhibitors Potential Inhibition by Imidazo[1,2-a]pyridines attachment 1. Attachment & Entry uncoating 2. Uncoating attachment->uncoating replication 3. Genome Replication uncoating->replication assembly 4. Assembly replication->assembly release 5. Release assembly->release progeny Progeny Virus release->progeny inhibitor1 Entry Inhibitors inhibitor1->attachment inhibitor2 Replication Inhibitors (e.g., Polymerase) inhibitor2->replication inhibitor3 Assembly/Release Inhibitors inhibitor3->assembly virus Virus virus->attachment

Sources

Troubleshooting & Optimization

Optimizing Suzuki reaction conditions for 8-Chloro-7-iodo-2-methylimidazo[1,2-A]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki Coupling Optimization Guide Topic: 8-Chloro-7-iodo-2-methylimidazo[1,2-a]pyridine Ticket ID: CHEM-SUP-872 Status: Open

Executive Summary: The Chemoselectivity Challenge

Welcome to the technical support center for imidazo[1,2-a]pyridine functionalization. Your substrate, 8-Chloro-7-iodo-2-methylimidazo[1,2-a]pyridine , presents a classic but high-stakes chemoselectivity challenge.

You possess two electrophilic sites with distinct bond dissociation energies (BDE). The success of your reaction relies entirely on exploiting the kinetic gap between the C7–Iodine bond (highly reactive) and the C8–Chlorine bond (significantly less reactive).

The Goal: Achieve exclusive cross-coupling at the C7 position while leaving the C8-Cl handle intact for subsequent elaboration.

Part 1: The "Golden Path" Protocol (C7-Selective)

This protocol is engineered to maximize C7-selectivity based on the kinetic differentiation of oxidative addition rates (


).
Standard Operating Procedure (SOP-7I)
ComponentRecommendationTechnical Rationale
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)The bidentate ferrocenyl ligand prevents

-hydride elimination and is robust. While Pd(PPh₃)₄ is common, Pd(dppf)Cl₂ offers better stability against air/moisture and high selectivity.
Solvent DME : Water (4:1) or 1,4-Dioxane : Water (4:1) Water is strictly required to solubilize the inorganic base and activate the boronic acid (formation of the reactive boronate species).
Base Na₂CO₃ (2.0 equiv)A mild base is critical. Stronger bases (e.g., KOtBu, Cs₂CO₃) or hydroxides can accelerate the slower oxidative addition at C8-Cl, leading to bis-coupling.
Temperature 60°C – 80°C CRITICAL: Do not exceed 80°C initially. C7-I coupling often proceeds at lower temps. Higher temps (>100°C) overcome the activation energy barrier for C8-Cl coupling.
Stoichiometry Boronic Acid (1.05 equiv) Slight excess only. Large excesses drive the reaction toward the second coupling event (C8).

Step-by-Step Workflow:

  • Charge: Add substrate (1.0 eq), Boronic acid (1.05 eq), and Pd catalyst (3-5 mol%) to a reaction vial.

  • Purge: Seal and purge with Argon/Nitrogen for 5 minutes. Oxygen inhibits the catalytic cycle and promotes homocoupling.

  • Solvent: Add degassed DME and degassed aqueous Na₂CO₃ (2M).

  • Heat: Stir at 60°C. Monitor by LCMS at 1 hour.

  • Decision: If conversion is <50%, increase temp to 80°C. Do not jump to reflux immediately.

Part 2: Troubleshooting & FAQs

This section addresses specific failure modes reported by users working with di-halogenated nitrogen heterocycles.

Q1: I am seeing significant amounts of the bis-coupled product (reaction at both C7 and C8). How do I stop this?

Diagnosis: The reaction conditions are too "hot" (kinetically energetic), overcoming the barrier for C8-Cl oxidative addition. Corrective Actions:

  • Lower the Temperature: Drop reaction temperature by 20°C. C7-I coupling can often occur at 40-50°C.

  • Switch Base: Move to a weaker base like NaHCO₃ or K₃PO₄ . Carbonate bases are generally safe, but if you use Cs₂CO₃, switch immediately to Na₂CO₃. Cesium ("The Cesium Effect") often promotes coupling at sterically hindered or less reactive sites.

  • Starve the Reaction: Use strictly 0.95–1.0 equivalents of boronic acid. If the reagent runs out, the catalyst cannot process the C8-Cl site.

Q2: The reaction stalls at 60% conversion, but I still have starting material and boronic acid. Why?

Diagnosis: Catalyst deactivation or Boronic Acid degradation.[1] Corrective Actions:

  • Check for "Pd Black": If the solution turns from orange/red to a suspension of black powder, your catalyst has precipitated (aggregated). Add additional ligand (e.g., PPh₃) to stabilize the Pd(0) species.

  • Protodeboronation: Heterocyclic boronic acids (especially 2-pyridyl or 5-thiazolyl) are prone to hydrolysis.

    • Test: Run a control NMR of the boronic acid in D₂O/Base.

    • Fix: Switch to Boronic Esters (BPin) or Potassium Trifluoroborates (BF₃K) , which are far more stable to hydrolysis.

Q3: I observe the loss of Chlorine (Hydrodehalogenation) without coupling.

Diagnosis: This is a hydride reduction pathway. If you are using alcoholic solvents (Ethanol/Isopropanol), the Pd-H species formed via


-hydride elimination from the solvent can reduce the C-Cl bond.
Corrective Actions: 
  • Solvent Swap: Remove all primary/secondary alcohols. Use strictly aprotic solvents (DME, Toluene, Dioxane) with water.

  • Catalyst Change: Switch to Pd(dppf)Cl₂ .[2] Its bite angle makes it less prone to generating Pd-hydride species compared to monodentate phosphines.

Part 3: Visualization & Logic Mapping

Figure 1: Chemoselectivity Decision Tree

This diagram maps the kinetic pathway differences between the C7-I and C8-Cl sites.

SuzukiSelectivity Start Substrate: 8-Chloro-7-iodo-2-methylimidazo[1,2-a]pyridine Cond_Mild Condition A: Mild Base (Na2CO3) Temp < 80°C Start->Cond_Mild Preferred Cond_Harsh Condition B: Strong Base (Cs2CO3/OH-) Temp > 100°C Start->Cond_Harsh Avoid OxAdd_I Oxidative Addition at C7-I (Fast) Cond_Mild->OxAdd_I Kinetic Control Cond_Harsh->OxAdd_I OxAdd_Cl Oxidative Addition at C8-Cl (Slow) Cond_Harsh->OxAdd_Cl Thermal Activation Product_Mono Target Product: C7-Functionalized (C8-Cl Intact) OxAdd_I->Product_Mono Transmetallation & Red. Elim. Product_Bis Impurity: Bis-Coupled Product OxAdd_Cl->Product_Bis Product_Mono->OxAdd_Cl If Excess Boronic Acid & High Temp

Caption: Kinetic pathway differentiation. Mild conditions favor the C7-I pathway (Green), while harsh conditions activate the C8-Cl pathway (Red).

Figure 2: Troubleshooting Workflow

A systematic approach to diagnosing low yields.

Troubleshooting Issue Issue: Low Yield / Stalled Rxn Check1 Check 1: Is SM consumed? Issue->Check1 Yes Yes Check1->Yes No No Check1->No Analyze_Prod Analyze Product Mix Yes->Analyze_Prod Check_Boron Check Boronic Acid Stability No->Check_Boron Bis_Found Bis-Coupling Found: Temp too high Base too strong Analyze_Prod->Bis_Found Dehal_Found Dehalogenation Found: Remove Alcohols Change Solvent Analyze_Prod->Dehal_Found Hydrolysis Boronic Acid Hydrolyzed: Switch to Pinacol Ester or BF3K salt Check_Boron->Hydrolysis Degraded Catalyst_Death Catalyst Poisoning: N-heterocycle coordination? Increase Catalyst Load Check_Boron->Catalyst_Death Intact

Caption: Diagnostic logic for stalled reactions. Distinguishes between kinetic failures (No reaction) and selectivity failures (Side products).

References

  • Regiocontrolled Microwave Assisted Bifunctionalization of 7,8-Dihalogenated Imidazo[1,2-a]pyridines. Source: Molecules (MDPI) Note: Confirms "substitution of the iodine atom was totally regioselective" in 8-chloro-7-iodo systems. [3]

  • Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Source: ResearchGate / Scientific Literature Note: Discusses base/solvent effects on imidazo[1,2-a]pyridine cores.

  • Suzuki-Miyaura Cross-Coupling: Practical Guide. Source: Yoneda Labs Note: General mechanistic grounding for oxidative addition rates (I > Br > Cl).

  • Transition-metal-free regioselective C-H halogenation of imidazo[1,2-a]pyridines. Source: RSC Advances Note: Provides context on the stability and reactivity of the halogenated core.

Sources

Technical Support Center: Synthesis of Substituted Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist

Executive Summary: The Scaffold & The Challenge

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Zolpidem (hypnotic) and Alpidem (anxiolytic). While the formation of the 5,6-fused ring system is thermodynamically favorable, practical synthesis often suffers from variable yields (30–60%) due to polymerization of sensitive intermediates, regioselectivity errors, and incomplete cyclization.

This guide moves beyond standard textbook procedures to address the mechanistic bottlenecks that kill yields in the two primary synthetic routes: the Hantzsch-type Condensation and the Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction .

Module A: The Hantzsch-Type Condensation

(Reaction of 2-aminopyridines with


-haloketones)
The Mechanism & Failure Points

The reaction proceeds via an


 attack of the pyridine ring nitrogen (endocyclic) on the 

-haloketone, followed by cyclization and dehydration.

Critical Failure Point: The formation of the hydrobromide (HBr) salt. As the reaction proceeds, HBr is generated. If not scavenged, it protonates the remaining 2-aminopyridine, rendering it non-nucleophilic and halting the reaction at ~50% conversion.

Troubleshooting Matrix (Hantzsch Route)
SymptomRoot Cause AnalysisCorrective Action
Reaction turns to black tar Decomposition of

-haloketone (highly unstable/lachrymatory).
Protocol Change: Switch to in situ generation of the

-haloketone using ketones + iodine (

) or NBS. This avoids handling unstable starting materials.
Yield stalls at ~50% Protonation of starting material (HBr salt formation).Buffer System: Add

(2.0 equiv) or use a heterogeneous scavenger like basic alumina. Do not use strong bases (NaOH) which hydrolyze the haloketone.
Regioisomer contamination Attack by exocyclic amine (rare but possible with EWGs).Solvent Switch: Use protic solvents (EtOH/H2O). Hydrogen bonding solvates the exocyclic amine, reducing its nucleophilicity relative to the ring nitrogen.
Product is water-soluble High polarity of the imidazo-pyridine salt.Work-up: Do not rely on simple filtration. Basify the aqueous layer to pH > 10 to liberate the free base before extraction with

.
Visualizing the Pathway

HantzschMechanism Start 2-Aminopyridine + α-Haloketone Inter1 N-Alkylation (Quaternary Salt) Start->Inter1 SN2 Attack Side2 Polymerization (Black Tar) Start->Side2 Thermal Decomp Inter2 Cyclization (Hydroxy-dihydro-intermediate) Inter1->Inter2 Ring Closure Side1 HBr Salt Trap (Deactivates Nucleophile) Inter1->Side1 +HBr (No Base) Product Imidazo[1,2-a]pyridine Inter2->Product -H2O (Dehydration)

Figure 1: The critical path for condensation. Note the HBr trap which requires base scavenging.

Module B: The Groebke-Blackburn-Bienaymé (GBB) Reaction

(3-Component: 2-aminopyridine + Aldehyde + Isocyanide)[1]

The Mechanism & Failure Points

This reaction relies on the formation of a Schiff base (imine) followed by a [4+1] cycloaddition with the isocyanide.

Critical Failure Point: Imine Stability. If the aldehyde is electron-rich, imine formation is slow. If the catalyst is too acidic, it hydrolyzes the isocyanide to a formamide (dead end).

Catalyst Selection Guide
CatalystYield PotentialNotes
Sc(OTf)₃ (5 mol%) High (85-95%) The "Gold Standard." Lewis acid activates the imine without destroying the isocyanide. Expensive but recyclable.
Iodine (10-20 mol%) High (80-90%) Excellent green alternative. Mild Lewis acidity.[2] Compatible with aqueous systems.[3][4]
Acetic Acid Moderate (50-70%)Often too weak for hindered substrates.
HClO₄ Low/VariableRisk of isocyanide hydrolysis due to high acidity.
Troubleshooting Matrix (GBB Route)
SymptomRoot Cause AnalysisCorrective Action
No Reaction (SM recovered) Imine failed to form.Stepwise Addition: Reflux amine + aldehyde first for 2h (with catalyst), then add isocyanide. Use dehydrating agents (

).
Formamide byproduct Isocyanide hydrolysis.Dry Solvents: Water is the enemy here. Ensure MeOH/EtOH is anhydrous. Switch to Lewis Acid catalyst (

) instead of Brønsted acid.
Low Yield with Aryl Aldehydes Electronic deactivation.Concentration: Run the reaction at high concentration (1.0 M). GBB is third-order; dilution kills the rate.

Module C: Regioselectivity & C-H Functionalization

Researchers often struggle to functionalize the scaffold after synthesis. The C3 position is the nucleophilic hotspot.

  • Electrophilic Substitution: Occurs exclusively at C3 .

  • Lithiation: Occurs at C5 (ortho-directing group effect of nitrogen) or C3 depending on conditions.

Protocol: C3-Iodination (The "Gateway" Reaction)

To access complex derivatives, install an iodine at C3, then use Suzuki/Sonogashira coupling.

  • Reagents: Imidazo[1,2-a]pyridine (1.0 eq), NIS (N-iodosuccinimide, 1.1 eq).

  • Solvent: Acetonitrile (0.1 M).

  • Conditions: Stir at RT for 1 hour.

  • Yield: Typically >90%.

  • Note: This is superior to

    
     mixtures for purity.
    

Validated Experimental Protocols

Protocol A: Optimized "Green" One-Pot Synthesis

Best for: Generating diverse libraries without handling haloketones.

  • Setup: Charge a round-bottom flask with ketone (1.0 mmol), 2-aminopyridine (1.0 mmol), and Iodine (

    
    ) (0.2 mmol, 20 mol%) .
    
  • Solvent: Add Polyethylene Glycol (PEG-400) or Water (2 mL).

  • Reaction: Heat to 100°C for 2-4 hours. Note: Ultrasound irradiation (40 kHz) can reduce this to 30 mins.

  • Workup: Cool to RT. Add aqueous

    
     (to quench iodine). Extract with EtOAc.[4][5]
    
  • Purification: Recrystallize from EtOH. (Column chromatography is often unnecessary).

Protocol B: High-Throughput GBB Reaction

Best for: Drug discovery libraries.

  • Setup: In a microwave vial, mix 2-aminopyridine (1.0 eq) and aldehyde (1.0 eq).

  • Solvent: MeOH (anhydrous, 1.0 M concentration).

  • Catalyst: Add

    
     (5 mol%) .
    
  • Step 1: Shake for 10 mins.

  • Step 2: Add Isocyanide (1.1 eq).

  • Reaction: Microwave at 100°C for 20 mins (or reflux 4h).

  • Workup: Evaporate solvent. Direct purification via flash chromatography.

Decision Tree: Which Route Should I Use?

DecisionTree Question Target Molecule Structure? Route1 2-Substituted only (R2 = Aryl/Alkyl, R3 = H) Question->Route1 Route2 2,3-Disubstituted (R3 = Amine/Amide) Question->Route2 SubCheck Is the α-haloketone stable? Route1->SubCheck Action2 Use GBB Reaction (Protocol B) Route2->Action2 Action1 Use Hantzsch Condensation (Protocol A) Yes Yes: Use NaHCO3/EtOH SubCheck->Yes No No: Use Iodine/Ketone One-Pot SubCheck->No Yes->Action1 No->Action1

Figure 2: Selection logic for the most efficient synthetic pathway.

References

  • Bagdi, A. K., et al. (2013). "Copper- and Ligand-Free Synthesis of Imidazo[1,2-a]pyridines: A Green Approach." Advanced Synthesis & Catalysis. Link

  • Perumal, P. T., et al. (2015). "The Groebke–Blackburn–Bienaymé Reaction: An Overview." Chemical Reviews. Link

  • Goel, R., et al. (2012). "Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines." Organic & Biomolecular Chemistry. Link

  • Shaabani, A., et al. (2020). "Iodine-catalyzed synthesis of imidazo[1,2-a]pyridines." Journal of Molecular Structure. Link

  • Di Mauro, G., et al. (2021). "Regioselective C-3 Functionalization of Imidazo[1,2-a]pyridines." Journal of Organic Chemistry. Link

Sources

Overcoming solubility issues with 8-Chloro-7-iodo-2-methylimidazo[1,2-A]pyridine in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Product: 8-Chloro-7-iodo-2-methylimidazo[1,2-A]pyridine CAS: 1416551-60-4 (Representative) Chemical Class: Halogenated Imidazo[1,2-a]pyridine Application: Drug discovery intermediate, kinase inhibitor scaffold, biological probe.[1]

Technical Profile & Solubility Challenges

This compound presents a classic challenge in medicinal chemistry: a rigid, planar, electron-deficient aromatic scaffold adorned with heavy lipophilic halogens (Chlorine at C8, Iodine at C7).

Why is solubility difficult?
  • High Lipophilicity (LogP > 3.5): The combination of the imidazopyridine core with two halogens drastically reduces polarity.[1] The compound "prefers" organic environments over aqueous buffers.

  • Strong Crystal Lattice Energy: The planar nature of the imidazo[1,2-a]pyridine ring facilitates strong

    
     stacking interactions in the solid state, requiring significant energy (heat/sonication) to break the crystal lattice during initial dissolution.[1]
    
  • pH-Dependent Ionization: The bridgehead nitrogen (N1) typically has a pKa range of 5.0–6.[1]5. At physiological pH (7.4), the molecule is predominantly neutral (uncharged), which is its least soluble form.[1]

Interactive Troubleshooting Decision Tree

Use this logic flow to diagnose and resolve your specific solubility bottleneck.

Solubility_Troubleshooting Start START: Define the Problem Stock_Issue Issue 1: Won't dissolve in 100% DMSO Stock Start->Stock_Issue Assay_Issue Issue 2: Precipitates upon dilution into Media (Crash-out) Start->Assay_Issue Heat Action: Vortex (2 min) + Sonicate (40°C bath, 10 min) Stock_Issue->Heat Serial_Dil Action: Use Intermediate Dilution (DMSO -> PBS/Tween -> Media) Assay_Issue->Serial_Dil Check_Water Check: Is DMSO dry? Water >0.1% causes crash-out Heat->Check_Water Still solid? Switch_Solvent Action: Switch to DMF or DMA (higher solubilizing power) Check_Water->Switch_Solvent Still solid? Add_Excipient Action: Add 0.5% Tween-80 or 5% HP-beta-CD to buffer Serial_Dil->Add_Excipient Precipitates? Adjust_pH Action: Lower pH to 5.5-6.0 (Protonate Pyridine N) Add_Excipient->Adjust_pH Precipitates?

Caption: Decision matrix for isolating solubility failures in stock preparation versus assay dilution.

Troubleshooting Guide (Q&A)

Scenario A: Stock Preparation

Q: I am trying to make a 10 mM stock in DMSO, but I see fine particulates floating. Is this usable? A: No. Do not use a suspension for biological assays; it leads to erratic IC50 data and false negatives.[1]

  • The Fix:

    • Sonication: Sonicate the vial in a water bath at 40°C for 10–15 minutes. The acoustic energy breaks the crystal lattice.

    • Solvent Quality: Ensure your DMSO is "Anhydrous" grade (water content <0.1%).[1] This compound is so hydrophobic that even trace water absorption from the air into hygroscopic DMSO can force it out of solution.

    • Alternative: If 10 mM fails, prepare a 5 mM stock. It is better to have a lower concentration true solution than a high concentration suspension.

Q: Can I use Ethanol instead of DMSO? A: Generally, no .[1] Ethanol has a lower boiling point and is less polar/aprotic than DMSO. While halogenated imidazopyridines dissolve in hot ethanol (often used for recrystallization), they tend to crash out rapidly at room temperature.[1] Stick to DMSO, DMF (Dimethylformamide), or DMA (Dimethylacetamide).[1]

Scenario B: Assay Dilution ("Crash-Out")

Q: My stock is clear, but when I dilute it into cell culture media (DMEM + 10% FBS), it turns cloudy immediately. A: This is "Solvent Shock." You are moving from 100% organic solvent to 99% aqueous environment instantly.

  • The Fix: The "Sandwich" Dilution Protocol Do not pipette 1 µL of stock directly into 1 mL of media.[1] Instead:

    • Step 1: Dilute 10 mM DMSO stock 1:10 into pure DMSO (creates 1 mM).

    • Step 2: Dilute that 1:10 into PBS + 5% Tween-80 (creates 100 µM intermediate, stable micellar suspension).

    • Step 3: Dilute that into your final media. The surfactant (Tween) coats the hydrophobic molecules before they hit the bulk water.[1]

Q: Will the surfactant affect my cells? A: Most mammalian cell lines tolerate DMSO up to 0.5% and Tween-80 up to 0.05%.[1] Always run a "Vehicle Control" (Media + DMSO + Tween) to normalize your data.[1]

Advanced Formulation Strategies

If simple dilution fails, use these validated formulation matrices.

StrategyComponentConcentrationMechanismBest For
Complexation HP-

-Cyclodextrin
10–20% (w/v)Encapsulates hydrophobic drug in a hydrophilic pocket.In vivo injections; sensitive enzymatic assays.
Surfactant Pluronic F-680.1–0.5%Steric stabilization; prevents aggregation.[1]Cell-based assays (low cytotoxicity).[1]
pH Adjustment Mesylate SaltpH 5.0–6.0Protonates the pyridine nitrogen (

), increasing polarity.[1]
Acute solubility checks; acid-stable targets.

Validated Protocol: Kinetic Solubility Assessment

Before running a valuable biological assay, validate the compound's solubility limit in your specific buffer.

Materials:

  • Compound Stock (10 mM in DMSO)[1]

  • Assay Buffer (e.g., PBS pH 7.4)[1]

  • 96-well UV-transparent plate

  • Plate Reader (OD620 nm)[1]

Procedure:

  • Prepare Dilutions: In a clear microtube, prepare a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µM) in the Assay Buffer. Ensure the final DMSO concentration is constant (e.g., 1%) across all tubes.[1]

  • Incubate: Shake at room temperature for 2 hours.

  • Read: Transfer 100 µL to the plate. Measure Absorbance at 620 nm (turbidity).[1]

  • Analyze:

    • Low OD (<0.005): Soluble.[1]

    • Spike in OD: Precipitation point.[1]

    • Note: If the compound is colored, use a wavelength where it does not absorb, or spin down the plate (2000 x g, 10 min) and measure the concentration of the supernatant via HPLC/UV.

References

  • PubChem. 8-Chloro-7-iodo-2-methylimidazo[1,2-a]pyridine (Compound Summary). National Library of Medicine. [Link] (Note: Search by structure/CAS 1416551-60-4 for specific derivative data).[1]

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier.[1] (Standard text on solubility formulation in drug discovery).

  • Bagdi, A. K., et al. (2013).[1] Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines.[2] RSC Advances.[1][2] [Link] (Provides chemical context on the stability and synthesis of halogenated imidazopyridines).

Sources

Technical Support Center: Functionalization of Halogenated Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with halogenated imidazo[1,2-a]pyridines. This guide is designed to provide expert insights and practical troubleshooting for common side reactions encountered during the functionalization of this critical scaffold. The following sections are structured in a question-and-answer format to directly address specific experimental challenges.

Section 1: Troubleshooting Dehalogenation in Cross-Coupling Reactions

One of the most frequently encountered and frustrating side reactions during the functionalization of halogenated imidazo[1,2-a]pyridines is hydrodehalogenation, where the halogen atom is replaced by a hydrogen atom. This is particularly prevalent in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling.

FAQ 1: I'm performing a Suzuki-Miyaura coupling on my 3-bromoimidazo[1,2-a]pyridine, but I'm isolating a significant amount of the dehalogenated (H-substituted) starting material. What's causing this?

Probable Cause: Hydrodehalogenation is a competitive pathway to the desired cross-coupling and is often promoted by the catalyst system itself. The mechanism typically involves the formation of a palladium-hydride species (Pd-H), which can then undergo reductive elimination with the imidazo[1,2-a]pyridine ligand to yield the undesired byproduct. The source of the hydride can be multifactorial.

  • Causality: The catalytic cycle for dehalogenation competes directly with the transmetalation step of the Suzuki coupling. If the transmetalation is slow, or if a hydride source is readily available, the dehalogenation pathway can dominate. Electron-rich aryl halides can be particularly susceptible to this side reaction.[1]

Key Hydride Sources:

  • Solvents: Alcoholic solvents (e.g., methanol, ethanol) can be oxidized by the Pd(II) intermediate to generate Pd-H species.[2]

  • Bases: Bases containing β-hydrogens (e.g., triethylamine, sodium tert-butoxide) can undergo β-hydride elimination to form a palladium hydride.[3]

  • Water: Water, often present in Suzuki reactions, can be a proton source that contributes to the dehalogenation pathway.[4][5]

  • Organoboron Reagents: In some cases, impurities or decomposition of the boronic acid can provide a hydride.

Proposed Solutions & Troubleshooting Protocol:

A systematic approach to optimizing your reaction conditions can significantly minimize dehalogenation.

1. Re-evaluate Your Base and Solvent System: This is the most critical factor. The goal is to select a system that minimizes the in-situ generation of palladium hydrides.

  • Step-by-Step Protocol:

    • Switch to an Aprotic Solvent: Replace alcoholic solvents with aprotic options such as 1,4-dioxane, toluene, or DMF.

    • Select a Non-Coordinating, Aprotic Base: Use a weaker inorganic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[6] These are less likely to act as hydride donors.

    • Ensure Anhydrous Conditions (Initially): While some water is often necessary for Suzuki couplings, excessive amounts can be detrimental. Start by using anhydrous solvents and reagents, then systematically add small amounts of water if the reaction is sluggish.

2. Optimize the Catalyst and Ligand: The ligand plays a crucial role in modulating the stability and reactivity of the palladium center.

  • Step-by-Step Protocol:

    • Increase Ligand Steric Bulk: Switch from less bulky ligands (e.g., PPh₃) to bulkier, more electron-rich phosphine ligands such as SPhos, XPhos, or an N-heterocyclic carbene (NHC) ligand.[6][7]

    • Rationale: Bulky ligands favor the steric crowding required for reductive elimination of the desired cross-coupled product over the dehalogenation pathway. They can also accelerate the rate-limiting oxidative addition step.

3. Temperature and Reaction Time:

  • Step-by-Step Protocol:

    • Lower the Reaction Temperature: Run the reaction at the lowest temperature that still allows for a reasonable conversion rate. Monitor the reaction by TLC or LC-MS.

    • Minimize Reaction Time: Once the starting material is consumed, work up the reaction promptly. Prolonged reaction times can lead to increased byproduct formation.

Section 2: Addressing Regioselectivity Issues in Halogenation

The imidazo[1,2-a]pyridine scaffold has distinct sites of reactivity. Direct halogenation reactions can sometimes yield a mixture of isomers if not properly controlled.

FAQ 2: I tried to brominate my 2-phenylimidazo[1,2-a]pyridine and obtained a mixture of the 3-bromo and 5-bromo isomers. How can I achieve selective C3-bromination?

Probable Cause: The electronic nature of the imidazo[1,2-a]pyridine ring system dictates the regioselectivity of electrophilic aromatic substitution. The imidazole portion of the fused ring is significantly more electron-rich and thus more activated towards electrophiles than the pyridine ring.[8][9]

  • Causality: Electrophilic attack at the C3 position is kinetically and thermodynamically favored because the resulting cationic intermediate (Wheland intermediate) is the most stable. The positive charge can be effectively delocalized across both the imidazole and pyridine rings without disrupting the aromaticity of the pyridine sextet.[10][11] Attack at other positions, such as C5, leads to less stable intermediates. However, under harsh or poorly controlled conditions, the less favored pathways can occur, leading to isomeric mixtures.

Diagram: Regioselectivity of Electrophilic Attack

G cluster_0 Electrophilic Attack at C3 (Favored) cluster_1 Electrophilic Attack at C5 (Disfavored) C3_Start Imidazo[1,2-a]pyridine C3_Intermediate Stable Cationic Intermediate (Charge delocalized, Pyridine aromaticity intact) C3_Start->C3_Intermediate + E⁺ C5_Start Imidazo[1,2-a]pyridine C3_Product C3-Halogenated Product C3_Intermediate->C3_Product - H⁺ C5_Intermediate Less Stable Cationic Intermediate (Pyridine aromaticity disrupted) C5_Start->C5_Intermediate + E⁺ C5_Product C5-Halogenated Product (Side Product) C5_Intermediate->C5_Product - H⁺ G Start_IP Halo-Imidazo [1,2-a]pyridine Catalyst Pd(0) Catalyst Start_IP->Catalyst Homo_IP Ullmann Homocoupling (Side Product) Start_IP->Homo_IP High Temp. Start_BA Aryl Boronic Acid Start_BA->Catalyst Homo_BA Biaryl Homocoupling (Side Product) Start_BA->Homo_BA O₂, Pd(II) Desired_Product Desired Cross-Coupled Product Catalyst->Desired_Product Suzuki Cycle (Desired)

Sources

Technical Support Center: Purification of 8-Chloro-7-iodo-2-methylimidazo[1,2-A]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-IMID-872 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Isolation, Solubility, and Stability Protocols[1]

Executive Summary

Welcome to the technical support hub for 8-Chloro-7-iodo-2-methylimidazo[1,2-a]pyridine . This scaffold presents a unique triad of purification challenges:

  • Basicity: The N1 nitrogen causes severe peak tailing on standard silica.

  • Solubility: The 8-chloro/7-iodo substitution pattern creates a rigid, lipophilic lattice ("brick dust") that resists dissolution in standard chromatography solvents.

  • Stability: The C-I bond (specifically at the 7-position) is susceptible to photolytic dehalogenation and metal-catalyzed reduction.

This guide provides self-validating protocols to resolve these issues, moving beyond standard "textbook" advice to address the specific physicochemical reality of this halogenated heterocycle.

Module 1: Chromatography Troubleshooting

Issue: "My compound streaks/tails on the column, and I can't separate close impurities."

Diagnosis: The imidazo[1,2-a]pyridine core is basic (pKa ~5-6).[1] The N1 nitrogen interacts with acidic silanols on standard silica gel, acting as a "brake" that causes tailing. This is exacerbated by the 8-chloro substituent, which, while electron-withdrawing, does not sufficiently mask the basicity of the ring nitrogen [1, 2].[1]

The Solution: The "Buffered" Mobile Phase Do not simply increase polarity. You must mask the silanols.

Protocol A: The Triethylamine (TEA) Method (Standard Silica) [1]

  • Pre-treatment: Flush the silica column with 3 Column Volumes (CV) of Hexane:EtOAc (containing 1% TEA) .[1]

  • Mobile Phase: Run your gradient using Hexane/EtOAc, but maintain 1% TEA in the EtOAc bottle only.

    • Why? TEA competes for the acidic silanol sites, allowing your imidazopyridine to elute as a sharp band [3].

  • Warning: TEA can form salts with iodine species if left too long. Evaporate fractions immediately.

Protocol B: The "Ammonia Shift" (For Stubborn Tailing) If TEA fails, switch to a DCM/MeOH system with Ammonia.[1]

  • Solvent A: DCM

  • Solvent B: 10:1 MeOH:NH₄OH (Ammonium Hydroxide)[1]

  • Gradient: 0% to 10% Solvent B.

    • Note: The NH₄OH suppresses ionization of the pyridine nitrogen more effectively in polar gradients [2].

Visualization: Optimization Logic

Chromatography_Logic Start Crude Mixture Analysis Tailing Is Peak Tailing Observed? Start->Tailing Yes_Tailing Silanol Interaction Detected Tailing->Yes_Tailing Yes No_Tailing Proceed with Standard Gradient Tailing->No_Tailing No Modifier Add 1% TEA to Organic Phase Yes_Tailing->Modifier Result Check Peak Symmetry Modifier->Result Still_Bad Switch to DCM/MeOH/NH4OH Result->Still_Bad Tailing Persists Good Collect & Evaporate < 30°C Result->Good Sharp Peak Still_Bad->Good

Figure 1: Decision matrix for optimizing chromatographic peak shape for basic heterocycles.

Module 2: Solubility & Loading Techniques

Issue: "The crude solid won't dissolve in DCM or Hexane/EtOAc for loading."

Diagnosis: The 8-chloro-7-iodo-2-methyl substitution pattern creates high lattice energy. Attempting to dissolve this in non-polar solvents results in precipitation on the column head, leading to "double peaks" or broad smears [4].

The Solution: Solid Load (Dry Load) Liquid injection is strongly discouraged for this derivative unless using DMSO, which complicates downstream evaporation.[1]

Protocol: Celite Dry Loading

  • Dissolution: Dissolve the crude mixture in the minimum amount of DCM:MeOH (9:1) . Even if it requires sonication, this solvent system usually breaks the lattice.

  • Adsorption: Add Celite 545 (ratio: 2g Celite per 1g crude).

  • Evaporation: Rotovap to complete dryness. You must obtain a free-flowing powder.[2]

    • Troubleshooting: If the powder is sticky, you used too much MeOH. Add more DCM and Celite, then re-evaporate.[1]

  • Loading: Pour the powder into a solid load cartridge or pack it on top of the silica column with a layer of sand.

Comparative Solubility Table

SolventSolubility RatingSuitability for LoadingNotes
DCM ModeratePoorRisk of crystallization on column head.
MeOH GoodPoorStrong eluent; causes band broadening if injected liquid.
DMSO ExcellentModerateHard to remove; use only for C18 Reverse Phase.
DCM/MeOH (9:1) Excellent Best (Dry Load) Ideal for adsorbing onto Celite/Silica.[1]

Module 3: Impurity Removal & Workup

Issue: "I have a persistent impurity running just before my product."

Diagnosis: In the synthesis of 8-chloro-7-iodo-2-methylimidazo[1,2-a]pyridine (likely from 3-chloro-4-iodo-2-aminopyridine + chloroacetone), the most common lipophilic impurity is the uncyclized N-alkylated intermediate or the de-iodinated byproduct (8-chloro-2-methylimidazo[1,2-a]pyridine) [5].

The Solution: Chemical Scavenging & pH Swing

Step 1: The Acid Wash (Removes Non-Basic Impurities) Before chromatography, perform a pH-controlled extraction.[1]

  • Dissolve crude in EtOAc.

  • Extract with 1M HCl (3x).

    • Mechanism:[3][4] The imidazo[1,2-a]pyridine protonates (goes to water).[1] Neutral impurities (starting ketones, non-basic byproducts) stay in EtOAc.[1]

  • Discard organic layer.

  • Basify aqueous layer with Sat. NaHCO₃ to pH 8-9.

  • Extract back into DCM.

Step 2: Addressing De-iodination If you observe the de-iodinated impurity (Mass = Product - 126 Da), silica chromatography is often insufficient due to structural similarity.[1]

  • Technique: Switch to Reverse Phase (C18) .

  • Gradient: Water/Acetonitrile with 0.1% Formic Acid .[2]

  • Logic: The iodine atom significantly increases lipophilicity. On C18, the de-iodinated impurity will elute much earlier than your target 7-iodo compound [6].

Module 4: Stability & Storage

Issue: "My white solid turned yellow/brown overnight."

Diagnosis: Iodine at the 7-position is sensitive to homolytic cleavage by UV light, generating iodine radicals (


) which cause the discoloration [7].[1]

Protocol: The "Dark" Workup

  • Wrap Columns: Cover your flash column with aluminum foil during purification.

  • Rotovap: Keep the water bath temperature < 40°C . High heat accelerates dehalogenation.

  • Storage: Store the final solid under Argon at -20°C in an amber vial.

FAQ: Rapid Fire Troubleshooting

Q: Can I use Acetone for recrystallization? A: Yes, but be careful. 8-Chloro-7-iodo derivatives often crystallize well from hot Acetone/Hexane . Dissolve in minimum boiling acetone, remove from heat, and add hexane dropwise until turbidity persists. Cool slowly to 4°C.

Q: I see a peak at M+14 in my Mass Spec. What is it? A: This is likely the N-methylated quaternary salt, a common byproduct if the cyclization (dehydration) step was incomplete.[1] This is highly polar and will stay at the baseline of your silica column (unless you use very high MeOH concentrations).

Q: Why is my yield lower than expected after chromatography? A: Did you use a modifier? Without TEA/NH₃, up to 20% of your product can irreversibly bind to the silica. Always use a modifier for imidazopyridines.

References

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Knowledge Base. Link

  • University of Rochester. "Chromatography: The Solid Phase and Solvent Systems." Department of Chemistry. Link

  • BenchChem. "Overcoming challenges in the purification of heterocyclic compounds." Technical Support. Link

  • Organic Chemistry Portal. "Synthesis of imidazo[1,2-a]pyridines." Recent Literature. Link

  • Perveen, S., et al. "Synthesis of Imidazo[1,2-a]pyridine Derivatives."[1] Letters in Applied NanoBioScience, 2021.[1] Link

  • Sigma-Aldrich. "8-chloro-3-iodo-imidazo[1,2-a]pyridine Product Analysis." Technical Data. Link

  • Bagdi, A.K., et al. "Iodine catalyzed synthesis of imidazo[1,2-a]pyridines."[1] RSC Advances, 2013.[1] Link

Sources

Enhancing the stability of 8-Chloro-7-iodo-2-methylimidazo[1,2-A]pyridine for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 8-Chloro-7-iodo-2-methylimidazo[1,2-A]pyridine Subject: Stability Enhancement & Formulation Optimization for In Vivo Applications Case ID: IMP-7I-8Cl-STAB-001

Executive Summary

You are encountering stability challenges with 8-Chloro-7-iodo-2-methylimidazo[1,2-a]pyridine (CAS: 1416551-60-4). This scaffold presents a "Stability Triad" of risks:

  • Photolytic Instability: The C-7 Iodine bond is highly labile under UV/Visible light, leading to radical dehalogenation.

  • Solubility-Driven Precipitation: The lipophilic halogenated core drives rapid precipitation in plasma (pH 7.4).

  • Metabolic Oxidation: The C-2 Methyl group is a primary "soft spot" for CYP450-mediated oxidation.

This guide provides the protocols to stabilize this compound for in vivo pharmacokinetics (PK) and efficacy studies.

Module 1: Physical Stability (Storage & Handling)

Issue: The compound degrades during weighing or stock preparation.

The Mechanism: Aryl iodides are inherently photosensitive. The imidazo[1,2-a]pyridine core acts as an antenna, absorbing UV/Vis light and transferring energy to the C-I bond (Position 7). This causes homolytic cleavage, releasing an iodine radical and destroying your molecule before it enters the animal.

Corrective Protocol: The "Red Light" Standard

  • Ambient Light: All handling (weighing, dissolution) must occur under amber light ( >550 nm) . Standard fluorescent lab lights will degrade your stock solution by ~5-10% within 1 hour.

  • Stock Solvent: Do NOT store stocks in acetone or ethers, which promote radical propagation. Use anhydrous DMSO or DMA (Dimethylacetamide).

  • Temperature: Store solid at -20°C; DMSO stocks at -80°C. Avoid repeated freeze-thaw cycles which induce micro-precipitation.

Module 2: Formulation Strategy (Solubility & In Vivo Stability)

Issue: Compound precipitates upon injection or shows erratic bioavailability.

The Mechanism: The 8-Chloro and 7-Iodo substituents significantly increase LogP (lipophilicity). In aqueous buffers (PBS), the compound aggregates. Standard co-solvents (PEG400/Tween) often fail because they trigger "crash-out" precipitation upon dilution in the bloodstream.

The Solution: Cyclodextrin Complexation We recommend Hydroxypropyl-β-Cyclodextrin (HP-β-CD) over standard surfactants. The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic imidazopyridine core, shielding the iodine from light and preventing aqueous precipitation.

Protocol: 20% HP-β-CD Formulation (IV/IP/PO Compatible)

Materials:

  • HP-β-CD (Parenteral grade)

  • Citrate Buffer (pH 4.5) or Saline

  • DMSO (Anhydrous)

Step-by-Step:

  • Prepare Vehicle: Dissolve 20g HP-β-CD in 100mL Citrate Buffer (pH 4.5). Note: Mildly acidic pH aids the solubility of the imidazo-nitrogen (pKa ~5-6).

  • Primary Stock: Dissolve the compound in DMSO at 20x the final target concentration.

  • Kinetic Solubilization:

    • Place the HP-β-CD vehicle on a vortex mixer (medium speed).

    • Slowly inject the DMSO stock (5% of total volume) into the vortexing vehicle. Do not dump it in; inject sub-surface to prevent precipitation at the interface.

  • Equilibration: Sonicate for 10 minutes (water bath < 30°C).

  • Filtration: Pass through a 0.22 µm PVDF filter. Nylon filters may bind the drug.

Formulation Comparison Table

Vehicle SystemStability (4h Room Temp)In Vivo RiskRecommendation
5% DMSO / 95% Saline Poor (Precipitates < 20 min)Embolism / Low ExposureAvoid
PEG400 / Saline (50:50) ModerateHemolysis / Pain on injectionRescue Only
20% HP-β-CD (pH 4.5) Excellent (> 24h) Low toxicity / Linear PKStandard

Module 3: Biological Stability (Metabolism)

Issue: Short half-life (


) in rodents.

The Mechanism: The C-2 Methyl group is metabolically labile. Hepatic enzymes (CYP3A4/CYP1A2) rapidly hydroxylate this methyl group to a hydroxymethyl metabolite, which is further oxidized to a carboxylic acid and excreted.

Troubleshooting Workflow: If clearance is too high (


 liver blood flow), use the following decision tree to stabilize the compound in vivo.

MetabolicStability Start High Clearance Observed CheckMet Identify Metabolite (LC-MS/MS) Start->CheckMet Decision Is M+16 (Hydroxylation) at C-2 Methyl dominant? CheckMet->Decision Yes Yes (C-2 Oxidation) Decision->Yes Primary Path No No (Deiodination/Other) Decision->No Secondary Path Sol1 Formulation Strategy: Encapsulate in Liposomes or use 30% HP-B-CD Yes->Sol1 Sol2 Chemical Strategy: Deuteration of Methyl Group (Kinetic Isotope Effect) Yes->Sol2 Sol3 Check Photostability (Deiodination) No->Sol3

Caption: Decision logic for addressing rapid clearance. The C-2 methyl group is the primary metabolic soft spot.

Frequently Asked Questions (FAQ)

Q1: Can I use PEG400 instead of Cyclodextrin? Answer: You can, but with caution. PEG400 often causes "crash-out" precipitation when the formulation mixes with blood (dilution effect). If you must use PEG, keep the ratio high (e.g., 40-60%) and infuse slowly. However, for 7-iodo compounds, PEG peroxides can sometimes accelerate degradation; ensure you use low-peroxide grade PEG .

Q2: My compound turns yellow/brown in solution. Is it still usable? Answer:No. The yellowing indicates the release of elemental iodine (


) due to photodehalogenation or oxidation. This not only lowers the concentration of your active drug but free iodine is toxic in vivo and will confound your toxicity data. Discard the solution and prepare fresh under amber light.

Q3: Why adjust the pH to 4.5 in the vehicle? Answer: The imidazo[1,2-a]pyridine ring has a basic nitrogen (N1). Lowering the pH protonates this nitrogen, significantly enhancing intrinsic solubility. Since the blood has a high buffering capacity, injecting a small volume of pH 4.5 solution is generally well-tolerated (especially IP or slow IV), whereas injecting a suspension at pH 7.4 results in poor data.

References

  • Imidazo[1,2-a]pyridine Scaffold Properties

    • Source: Goel, R. et al. "Imidazo[1,2-a]pyridines: A review on their synthesis and biological activities." Journal of Chemical Sciences.
    • Relevance: Establishes the core stability and reactivity profile of the scaffold.
    • (Validated via Search 1.11)

  • Metabolic Oxidation of Methyl-Imidazoles

    • Source: Iyanagi, T. et al. "Biomimetic oxidation of 2-methylimidazole derivative... for cytochrome P-450." Chem Pharm Bull.[1]

    • Relevance: Confirms the susceptibility of the 2-methyl group to oxid
    • (Validated via Search 1.1)

  • Cyclodextrin Formulation Guidelines

    • Source: Loftsson, T. et al. "Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes." MDPI.
    • Relevance: Provides the theoretical basis for using HP-β-CD to stabilize lipophilic heterocycles.
    • (Validated via Search 1.7)

  • Compound Data (8-Chloro-7-iodo-2-methylimidazo[1,2-a]pyridine)

    • Source: Sigma-Aldrich / BLD Pharm Technical D
    • Relevance: Confirmation of physical form, storage requirements (2-8°C, Protect
    • (Validated via Search 1.9 - Note: Link points to the 3-iodo isomer analog which shares identical handling protocols)

Sources

Technical Support Center: Troubleshooting Cell Permeability Assays with Imidazo[1,2-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the technical support center for researchers utilizing imidazo[1,2-a]pyridine compounds in cell permeability assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common experimental hurdles and ensure the generation of high-quality, reproducible data. The unique physicochemical properties of the imidazo[1,2-a]pyridine scaffold, while offering significant therapeutic potential, can present specific challenges in permeability studies.[1][2][3] This resource will equip you with the knowledge to anticipate and address these issues effectively.

Frequently Asked Questions (FAQs)

Q1: I'm observing very low apparent permeability (Papp) values for my imidazo[1,2-a]pyridine compound in a Caco-2 assay, but I expect it to be more permeable. What could be the issue?

Several factors could contribute to unexpectedly low Papp values. A systematic approach to troubleshooting is crucial.

  • Compound Solubility: Imidazo[1,2-a]pyridine derivatives can exhibit a wide range of solubilities.[4] Poor aqueous solubility in your assay buffer can lead to the compound precipitating out of solution, thus reducing the effective concentration available for transport and resulting in an artificially low Papp value. It is critical to ensure your compound remains in solution throughout the experiment.[5]

  • P-glycoprotein (P-gp) Efflux: Many imidazo[1,2-a]pyridine-based compounds have been identified as potential substrates for efflux transporters like P-glycoprotein (P-gp).[4][6] P-gp is an ATP-dependent drug efflux pump highly expressed in Caco-2 cells that actively transports substrates from the basolateral to the apical side, effectively reducing the net flux across the cell monolayer and leading to a low A-to-B Papp value.[7][8]

  • Cell Monolayer Integrity: A compromised Caco-2 monolayer with weak tight junctions will lead to inaccurate permeability measurements. The integrity of the monolayer should always be verified.[9]

  • Compound Stability: Degradation of your compound in the assay buffer or due to metabolism by Caco-2 cells can also lead to lower than expected concentrations in the receiver compartment.

Troubleshooting Guides

Issue 1: Low Apparent Permeability (Papp) and/or High Efflux Ratio

If you are observing low A-to-B permeability and a high efflux ratio (B-to-A Papp / A-to-B Papp > 2), P-gp mediated efflux is a likely culprit.[4]

Sources

Selectivity issues in kinase inhibition assays with imidazo[1,2-a]pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Selectivity & Assay Troubleshooting Guide

Introduction

Welcome to the technical support hub for the imidazo[1,2-a]pyridine scaffold. This heterocycle is a "privileged structure" in medicinal chemistry, extensively used to target kinases such as PI3K , p38 MAPK , CDKs , and PDGFR .

However, its efficacy is often its Achilles' heel: because it functions as an excellent ATP-mimetic hinge binder, it frequently suffers from off-target promiscuity and assay-specific artifacts (aggregation or fluorescence interference). This guide addresses the causality of these issues and provides self-validating protocols to resolve them.

Module 1: The Selectivity Paradox (Structural Basis)

The Core Issue: Hinge Binding & Conservation

The imidazo[1,2-a]pyridine core typically binds to the kinase hinge region via the N1 and/or C2/C3 substituents. Because the ATP-binding pocket is highly conserved across the kinome (approx. 518 kinases), a "naked" core will inhibit multiple targets.

Structural Optimization Workflow

To engineer selectivity, you must exploit the non-conserved regions adjacent to the ATP pocket: the Gatekeeper residue , the Solvent Front , and the Back Pocket .

Figure 1: SAR Optimization Logic for Selectivity

SAR_Optimization Core Imidazo[1,2-a]pyridine Core (ATP Hinge Binder) Issue Problem: Pan-Kinase Inhibition Core->Issue High Conservation Strategy1 C-3 Functionalization (Vector to Solvent Front) Issue->Strategy1 SAR Step 1 Strategy2 C-6/C-8 Substitution (Solubility & Shape) Issue->Strategy2 SAR Step 2 Selectivity Selectivity Mechanism: Gatekeeper Interaction Strategy1->Selectivity Steric Clash with Non-Target Gatekeepers Strategy2->Selectivity Electronic Tuning Outcome1 Target: p38 MAPK / PI3K (Requires Specific H-Bond Donors) Selectivity->Outcome1 Outcome2 Target: CDKs (Requires Planarity) Selectivity->Outcome2

Caption: Structural Activity Relationship (SAR) flow for transforming the promiscuous imidazo[1,2-a]pyridine core into a selective inhibitor.

Module 2: Troubleshooting Assay Artifacts

Users frequently report discrepancies between biochemical IC50 values and cellular potency. This is often due to Pan-Assay Interference Compounds (PAINS) behavior, specifically colloidal aggregation, or intrinsic fluorescence of the scaffold.

Issue A: Colloidal Aggregation (False Positives)

Imidazo[1,2-a]pyridines are planar and hydrophobic. At micromolar concentrations, they can self-assemble into colloidal particles that sequester the kinase, causing non-specific inhibition.

Diagnostic Protocol: The Detergent Sensitivity Test

  • Principle: Aggregates are sensitive to non-ionic detergents; true binding interactions are not.

  • Method:

    • Prepare your kinase assay buffer.

    • Run the inhibition curve (10-point) under standard conditions.

    • Run a parallel curve adding 0.01% Triton X-100 or 0.005% Tween-80 (freshly prepared).

  • Interpretation:

    • IC50 Unchanged: True ATP-competitive inhibition.

    • IC50 Increases >5-fold (Potency Loss): The compound was acting as an aggregate. Discard or re-engineer the scaffold (e.g., add solubilizing groups at C-6).

Issue B: Fluorescence Interference

Many imidazo[1,2-a]pyridine derivatives are fluorophores. This interferes with fluorescence-based readouts (e.g., TR-FRET, FP, LanthaScreen).

Diagnostic Protocol: Spectral Scan

  • Dilute compound to 10 µM in assay buffer (no enzyme/substrate).

  • Scan emission at the assay's detection wavelength (e.g., 520 nm or 665 nm).

  • Result: If signal > 10% of the assay's dynamic range, switch to a Radiometric (HotSpot) or Mobility Shift assay.

Module 3: Optimizing Biochemical Conditions

The ATP Adjustment

Imidazo[1,2-a]pyridines are Type I (ATP-competitive) inhibitors. Their apparent potency (


) is strictly dependent on the ATP concentration in the assay.

The Cheng-Prusoff Correction:



Table 1: Impact of ATP Concentration on Apparent Potency Scenario: A selective inhibitor with actual


.
Assay ConditionATP ConcentrationFold

Apparent

(Observed)
Interpretation
Sub-optimal 1 µM0.1x~11 nMOverestimates potency; masks selectivity issues.
Standard

(e.g., 10 µM)
1x20 nMIdeal for HTS; balanced sensitivity.
Physiological 1 mM100x~1000 nMMimics cellular environment; hardest to inhibit.

Recommendation: Always screen at


 for the specific kinase to generate comparable data across different kinase family members.

Troubleshooting Decision Tree

Use this logic flow to diagnose "bad data" before changing your chemical structure.

Figure 2: Assay Troubleshooting Logic

Troubleshooting Start Observation: Unexpected/Non-Selective Activity Q1 Is the IC50 sensitive to 0.01% Triton X-100? Start->Q1 Agg Diagnosis: Colloidal Aggregation Q1->Agg Yes (Potency Lost) Q2 Does compound fluoresce at assay wavelength? Q1->Q2 No (Potency Stable) TrueBind Diagnosis: True Binding Event Final Action: Review Structural Selectivity (Go to Module 1) TrueBind->Final Interfere Diagnosis: Optical Interference Q2->Interfere Yes Q3 Is [ATP] >> Km? Q2->Q3 No Q3->TrueBind No (ATP = Km) Compete Diagnosis: ATP Competition Shift Q3->Compete Yes

Caption: Step-by-step diagnostic workflow for validating kinase inhibition data.

Frequently Asked Questions (FAQs)

Q1: Why does my imidazo[1,2-a]pyridine inhibitor show 10 nM potency in the enzymatic assay but >10 µM in the cell viability assay? A: This is a classic "ATP Gap" issue.

  • ATP Competition: Enzymatic assays are often run at 10–50 µM ATP (

    
    ), whereas cellular ATP is 1–5 mM. For ATP-competitive inhibitors, this 100-fold increase in competing substrate shifts the 
    
    
    
    significantly (see Table 1).
  • Permeability: The scaffold may be too polar or subject to efflux pumps (P-gp). Check C-3 and C-6 substituents for lipophilicity (cLogP should be 2–4).

Q2: I see inhibition of unrelated kinases (e.g., p38 and CDK2). Is this real? A: Likely yes. The imidazo[1,2-a]pyridine core is a "privileged scaffold" precisely because it mimics Adenine. To fix this, you must introduce a "selectivity hook."

  • Action: Modify the C-3 position . Introducing a bulky group here can exploit the "Gatekeeper" residue differences. For example, a bulky C-3 substituent might clash with the large Gatekeeper in Kinase A but fit into the smaller pocket of Kinase B [1].

Q3: How do I rule out "PAINS" (Pan-Assay Interference Compounds)? A: Imidazo[1,2-a]pyridines can form aggregates.

  • Action: Perform the Detergent Sensitivity Test (Module 2). If activity disappears with detergent, your compound is a promiscuous aggregator, not a specific inhibitor [2].

References

  • Structure-Activity Relationship of Imidazo[1,2-a]pyridine Series: Vertex AI Search Summary. (2025).[1][2][3][4][5][6] Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors.[6] Bioorganic & Medicinal Chemistry Letters.[7] (Note: Generalized link to PubMed as specific DOI requires direct access).

  • Aggregation & Promiscuous Inhibition: Shoichet, B. K. (2006). Screening in a spirit of haunting: the problem of promiscuous inhibitors. Drug Discovery Today.

  • ATP Competition & Assay Design: Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Clinical Relevance of Drug Target Engagement. Cell Chemical Biology.

  • Imidazo[1,2-a]pyridine Scaffold Review: Goel, R., et al. (2016). Imidazo[1,2-a]pyridine scaffold as a prospective avenue for the discovery of novel therapeutic agents.[1][8] RSC Advances.

Sources

Technical Support Center: Scaling Up 8-Chloro-7-iodo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

Topic: Process Development & Scale-Up of 8-Chloro-7-iodo-2-methylimidazo[1,2-a]pyridine (CAS: 1416551-60-4). Primary Application: Intermediate for pharmaceutical scaffolds (e.g., antiviral, antibacterial agents).[1] Critical Challenge: The regioselective installation of the 7-iodo and 8-chloro substituents is difficult to achieve via direct halogenation of the fused system.[1] The only robust scale-up route utilizes a pre-functionalized pyridine precursor.[1]

Technical Strategy: This guide details the "Convergent Cyclization Strategy" (Method A), reacting 2-amino-3-chloro-4-iodopyridine with chloroacetone .[1] This route locks the halogen regiochemistry before the ring-closing step, eliminating the formation of difficult-to-separate isomers common in direct electrophilic halogenation.[1]

Process Logic & Visualization

The following workflow illustrates the critical path for synthesis and purification.

SynthesisWorkflow Start Start: 2-Amino-3-chloro-4-iodopyridine (CAS: 1152617-24-7) Reaction Step 1: Cyclization (Ortoleva-King Type) Solvent: Ethanol | Temp: 65-78°C Time: 12-16 h Start->Reaction 1.0 equiv Reagent Reagent: Chloroacetone (Freshly Distilled/Stabilized) Reagent->Reaction 1.5 - 2.0 equiv Salt Intermediate: HBr/HCl Salt Precipitate Reaction->Salt Cooling Base Step 2: Free Base Liberation Reagent: Sat. Na2CO3 or NaHCO3 Salt->Base Resuspension Workup Step 3: Workup & Isolation Avoid Dryness -> Precipitation Base->Workup pH > 8 Product Final Product: 8-Chloro-7-iodo-2-methylimidazo[1,2-a]pyridine Target Purity >98% Workup->Product Crystallization

Caption: Figure 1. Convergent synthesis workflow ensuring regiochemical integrity via pre-functionalized pyridine condensation.

Master Protocol: Scale-Up Methodology

This protocol is optimized for gram-to-kilogram transition, focusing on safety (chloroacetone handling) and yield preservation (avoiding evaporation to dryness).[1]

Reagents & Stoichiometry
ComponentRoleEquiv. (Lit.)[1][2][3][4][5][6][7][8]Equiv.[1] (Scale-Up)Rationale
2-Amino-3-chloro-4-iodopyridine Substrate1.01.0Limiting Reagent (High Value).[1]
Chloroacetone Cyclizing Agent4.01.5 – 2.0Literature uses excess; reduce to minimize toxicity/waste.[1]
Ethanol (Anhydrous) SolventN/A10-15 VolGreen solvent, supports precipitation of salt.[1]
Sodium Bicarbonate (NaHCO₃) BaseExcess~2.5Gentler than Na₂CO₃; prevents hydrolysis issues.[1]
Step-by-Step Procedure

Phase 1: Cyclization Reaction

  • Setup: Equip a reactor with a reflux condenser, mechanical stirrer, and inert gas inlet (Nitrogen/Argon).[1]

  • Charging: Charge 2-amino-3-chloro-4-iodopyridine (1.0 wt) and Ethanol (10-12 vol). Stir to obtain a suspension/solution.

  • Addition: Add Chloroacetone (1.5 - 2.0 equiv) dropwise at room temperature. Note: Chloroacetone is a potent lachrymator.[1] Use closed-system addition.

  • Reaction: Heat the mixture to reflux (approx. 78°C). Maintain reflux for 12–16 hours.

    • IPC (In-Process Control):[1] Monitor via HPLC/TLC for consumption of aminopyridine.[1]

  • Salt Formation: Upon completion, cool the reaction mixture to 0–5°C. The hydrohalide salt of the product often precipitates.[1]

    • Optimization: If no precipitate forms, concentrate the solvent volume by 50% under reduced pressure and cool again.[1]

Phase 2: Free Base Liberation & Isolation

  • Filtration (Optional but Recommended): Filter the intermediate salt.[1] This removes non-basic impurities (polymerized chloroacetone).[1]

  • Neutralization: Suspend the salt (or the concentrated reaction residue) in Water (10 vol) and Ethyl Acetate (10 vol).

  • Basification: Slowly add saturated aqueous NaHCO₃ or Na₂CO₃ while stirring until pH reaches 8–9.

  • Extraction: Separate the organic layer.[1] Extract the aqueous layer once more with Ethyl Acetate.[1]

  • Washing: Wash combined organics with Brine (5 vol). Dry over Na₂SO₄.[1]

  • Crystallization: Swap solvent from Ethyl Acetate to Ethanol/Water or Heptane to induce crystallization.[1]

    • Avoid: Evaporating to complete dryness, as the solid can be amorphous and trap impurities.[1]

Technical Support: Troubleshooting & FAQs

This section addresses specific failure modes reported by process chemists during scale-up.

Category A: Reaction Stalling & Yield[1][4]

Q: The reaction has stalled with 20% starting material remaining. Should I add more chloroacetone?

  • Diagnosis: Chloroacetone degrades over time (polymerizes/oxidizes), losing potency.[1]

  • Solution: Do not simply add more of the same batch.

    • Check the quality of your chloroacetone.[1] If it is dark brown/black, it is compromised.[1]

    • Distill fresh chloroacetone or purchase a stabilized grade.[1]

    • Add 0.5 equiv of fresh reagent and continue reflux for 4 hours.

Q: My isolated yield is low (<50%), but the reaction looked clean on TLC.

  • Root Cause: The product forms a hydrohalide salt (HBr/HCl) that is water-soluble.[1] If you partitioned directly without adjusting pH > 8, you likely lost the product to the aqueous layer.[1]

  • Fix: Check the aqueous waste stream. If it contains the product, basify it to pH 9 and re-extract with Ethyl Acetate.[1]

Category B: Impurity Profile

Q: I see a regioisomer peak (approx. 5-10%) in the final HPLC.

  • Analysis: The cyclization of 2-aminopyridine with alpha-haloketones is highly regioselective for the imidazo[1,2-a]pyridine core.[1] Isomerism usually stems from the starting material .[1]

  • Validation: Analyze your starting material (2-amino-3-chloro-4-iodopyridine).[1][3] It likely contains 2-amino-3-chloro-5-iodopyridine or a dichloro-impurity.[1]

  • Resolution: You must purify the starting material (recrystallization from ethanol) before the reaction.[1] Isomers are very difficult to separate after cyclization.[1]

Q: The product is dark brown/black instead of the expected pale solid.

  • Cause: Oxidative polymerization of excess chloroacetone or trace iodine liberation.[1]

  • Remedy:

    • Charcoal Treatment: Dissolve crude in hot ethanol, treat with activated carbon (5 wt%), filter hot, and recrystallize.

    • Salt Break: Isolate the intermediate salt first (Phase 2, Step 1).[1] This leaves most colored impurities in the mother liquor.[1]

Category C: Safety & Handling[1]

Q: How do we handle Chloroacetone on a kilogram scale?

  • Protocol: Chloroacetone is a severe lachrymator (tear gas agent).[1]

    • Engineering Controls: Use a closed reactor system. Do not use open vessels.

    • Scrubber: Vent the reactor to a caustic scrubber (NaOH solution) to neutralize vapors.[1]

    • Decontamination: Neutralize spills immediately with a solution of ammonia and ethanol.[1]

Precursor Sourcing Note

If 2-amino-3-chloro-4-iodopyridine is not commercially available, it is synthesized via:

  • Lithiation/Iodination: 2,3-Dichloropyridine + LDA/LiTMP + I₂

    
     2,3-Dichloro-4-iodopyridine.[1]
    
  • Ammonolysis: 2,3-Dichloro-4-iodopyridine + NH₄OH (High Pressure/Parr Bomb)

    
     2-Amino-3-chloro-4-iodopyridine.[1]
    
  • Warning: Step 2 requires high-pressure autoclaves and is a separate critical safety process.[1] For most labs, outsourcing this intermediate is recommended.[1]

References

  • Condon, S., et al. (2012).[1][3] "Regiocontrolled Microwave Assisted Bifunctionalization of 7,8-Dihalogenated Imidazo[1,2-a]pyridines: A One Pot Double-Coupling Approach." Molecules, 17(9).[1] [1]

  • ChemicalBook. (2025).[1] "Product Entry: 8-Chloro-7-iodo-2-methylimidazo[1,2-a]pyridine (CAS 1416551-60-4)."

  • BenchChem. (2025).[1] "Synthesis Route for CAS 1331823-XX-X Derivatives." [1]

Sources

Validation & Comparative

Comparative Analysis of the Anticancer Activity of Imidazo[1,2-a]pyridine Isomers: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyridine (IP) scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its wide array of biological activities, including potent anticancer properties.[1][2] This guide provides a comparative analysis of the anticancer activity of imidazo[1,2-a]pyridine isomers and derivatives, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation. The goal is to equip researchers and drug development professionals with the foundational knowledge to design and synthesize novel, more effective IP-based anticancer agents.[1]

The Imidazo[1,2-a]pyridine Scaffold: A Foundation for Anticancer Drug Design

The imidazo[1,2-a]pyridine system is a nitrogen-bridged heterocyclic compound that has garnered significant attention due to its therapeutic potential.[2] Its rigid, planar structure and the presence of multiple nitrogen atoms allow for diverse interactions with biological targets. The anticancer effects of IP derivatives often stem from their ability to inhibit key cellular pathways involved in cancer progression, such as the PI3K/Akt/mTOR signaling cascade, tubulin polymerization, and various cyclin-dependent kinases (CDKs).[3][4]

The strategic placement of substituents on the IP core is critical. Even minor positional changes—creating different isomers—can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties. Understanding these nuances is paramount for rational drug design.

Comparative Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives

The efficacy of novel anticancer compounds is initially screened through in vitro cytotoxicity assays against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell viability.

A comparative analysis of different IP derivatives reveals significant variations in their cytotoxic profiles. For instance, studies have shown that the nature and position of substituents on the phenyl ring attached to the imidazo[1,2-a]pyridine core can drastically influence anticancer activity.

Compound IDCancer Cell LineIC50 (µM)Key Structural FeaturesReference
IP-5 HCC1937 (Breast)45Unspecified novel IP[5][6]
IP-6 HCC1937 (Breast)47.7Unspecified novel IP[5][6]
IP-7 HCC1937 (Breast)79.6Unspecified novel IP[5][6]
HB9 A549 (Lung)50.56Hybrid of 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid[7]
HB10 HepG2 (Liver)51.52Hybrid of 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid[7]
Compound 12b MCF-7 (Breast)11Imidazo[1,2-a]pyridine derivative[8]
Compound 12b A375 (Melanoma)11Imidazo[1,2-a]pyridine derivative[8]
Compound 6d A549 (Lung)2.8Imidazo[1,2-a]pyridine-oxadiazole hybrid[9]

This table presents a selection of data from various studies to illustrate the range of activities. Direct comparison should be made with caution due to differing experimental conditions.

The data clearly indicates that subtle structural modifications lead to significant differences in potency. For example, compounds IP-5 and IP-6 show much stronger cytotoxic effects against the HCC1937 breast cancer cell line compared to IP-7.[6] Similarly, the imidazo[1,2-a]pyridine-oxadiazole hybrid 6d demonstrates remarkable potency against A549 lung cancer cells with a low micromolar IC50 value.[9]

Structure-Activity Relationship (SAR) Insights

The relationship between the chemical structure of the IP derivatives and their biological activity is crucial for optimization. SAR studies help elucidate which functional groups and substitution patterns are essential for anticancer efficacy.

Key SAR findings for imidazo[1,2-a]pyridine derivatives include:

  • Substitution at the 2- and 3-positions: The phenyl group at the 2-position is a common feature in many active compounds. Modifications to this ring can fine-tune activity.

  • Role of Electron-Donating/Withdrawing Groups: The electronic properties of substituents on the phenyl ring can influence binding affinity to target proteins. For example, the presence of specific electron-donating groups on the phenyl ring has been shown to be a critical factor for anticancer activity.[10]

  • Hybrid Molecules: Hybridizing the IP scaffold with other pharmacophores, such as oxadiazole, can lead to compounds with enhanced potency, as seen with compound 6d .[9]

SAR_Imidazo_Pyridine cluster_core Imidazo[1,2-a]pyridine Core cluster_positions Key Substitution Positions cluster_activity Resulting Biological Activity Core Imidazo[1,2-a]pyridine Scaffold (Essential for Activity) R2 Position 2 (R2) - Often a substituted phenyl ring. - Crucial for target interaction. Core->R2 Substitution at R2 R3 Position 3 (R3) - Amenable to modification. - Can influence selectivity and potency. Core->R3 Substitution at R3 R7 Position 7 (R7) - Modifications can impact pharmacokinetics and solubility. Core->R7 Substitution at R7 Potency High Potency (Low IC50) R2->Potency Apoptosis Induction of Apoptosis R2->Apoptosis Selectivity Target Selectivity (e.g., Kinase Inhibition) R3->Selectivity R7->Potency

Caption: Structure-Activity Relationship (SAR) for Imidazo[1,2-a]pyridine.

Unraveling the Mechanisms of Anticancer Action

Imidazo[1,2-a]pyridine derivatives exert their anticancer effects through various molecular mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[5]

A significant number of IP compounds function as inhibitors of the PI3K/Akt/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, and survival.[11] By binding to the ATP-binding site of kinases like PI3K, these compounds can effectively shut down this pro-survival pathway, leading to cancer cell death.[11]

PI3K_Pathway_Inhibition RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis IP_Compound Imidazo[1,2-a]pyridine Compound IP_Compound->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by IP compounds.

Many IP derivatives have been shown to induce apoptosis. This can be observed through the activation of caspases (e.g., caspase-7, caspase-8) and the cleavage of poly (ADP-ribose) polymerase (PARP).[5][12] Furthermore, these compounds can cause cell cycle arrest, often at the G0/G1 or G2/M phases, by modulating the levels of key regulatory proteins like p53 and p21.[5] This prevents cancer cells from progressing through the division cycle and ultimately leads to their demise.

Essential Experimental Protocols for Evaluation

The validation of anticancer activity requires a suite of robust and reproducible experimental protocols. As a self-validating system, these assays should be performed with appropriate positive and negative controls to ensure data integrity.

Experimental_Workflow A 1. Compound Synthesis & Characterization B 2. In Vitro Cell Culture (Cancer Cell Lines) A->B C 3. Cell Viability Assay (e.g., MTT/MTS) Determine IC50 B->C D 4. Apoptosis Assay (Annexin V / PI Staining) C->D Select potent compounds E 5. Cell Cycle Analysis (Propidium Iodide Staining) C->E F 6. Mechanistic Studies (Western Blot for Protein Expression) D->F E->F G 7. Data Analysis & Conclusion F->G

Caption: General workflow for evaluating anticancer compounds.

Causality: This assay quantifies the number of viable cells in a population. It is based on the principle that mitochondrial dehydrogenases in living cells reduce the tetrazolium salt MTS into a colored formazan product, the absorbance of which is directly proportional to the number of living cells. This is a primary screening tool to determine the cytotoxic potential and IC50 value of a compound.[13]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, HCC1937) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine isomers (e.g., 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.

  • Absorbance Measurement: Measure the absorbance of the colored formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[14]

Causality: This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[15] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[16]

Protocol:

  • Cell Treatment: Treat cells with the IP compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (live, early apoptotic, late apoptotic, necrotic) can be quantified based on their fluorescence signals.[17]

Causality: This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[18][19] Propidium Iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA.[18] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell, allowing for the differentiation of cell cycle phases.[20]

Protocol:

  • Cell Treatment: Treat cells with the IP compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest and wash the cells with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours.[21]

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A (to eliminate RNA-related signals).[18]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram is analyzed to determine the percentage of cells in each phase of the cell cycle.[22]

Conclusion and Future Directions

The comparative analysis of imidazo[1,2-a]pyridine isomers and derivatives underscores the scaffold's immense potential in anticancer drug discovery.[1] Structure-activity relationship studies have demonstrated that precise modifications to the core structure can significantly enhance cytotoxic potency and selectivity. The primary mechanisms of action involve the induction of apoptosis and cell cycle arrest, often through the inhibition of critical signaling pathways like PI3K/Akt/mTOR.[11]

Future research should focus on:

  • Isomer-Specific Synthesis: Designing synthetic routes that allow for the selective synthesis of specific positional isomers to more directly compare their biological activities.

  • Target Identification: Utilizing advanced techniques like proteomics and chemical biology to identify the specific molecular targets of the most potent IP compounds.

  • In Vivo Studies: Progressing lead compounds from in vitro assays to preclinical animal models to evaluate their efficacy, toxicity, and pharmacokinetic profiles.

By integrating rational design, robust experimental validation, and a deep understanding of molecular mechanisms, the imidazo[1,2-a]pyridine scaffold can be further exploited to develop the next generation of targeted and effective cancer therapies.

References

  • Telford, W. G. (2017). Assaying cell cycle status using flow cytometry. Current Protocols in Immunology, 119, 5.7.1-5.7.29. Retrieved from [Link]

  • Lian, G., et al. (2025). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 15(21). Retrieved from [Link]

  • Kaur, H., et al. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. Retrieved from [Link]

  • Assay Genie. (2022). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

  • Altaher, A. M., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Reviews in Pharmacy, 12(1), 79-85. Retrieved from [Link]

  • Aliwaini, S., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. Retrieved from [Link]

  • Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. Retrieved from [Link]

  • Goel, R., et al. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 16(30), 3590-3616. Retrieved from [Link]

  • Aliwaini, S., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Experimental and Therapeutic Medicine, 20(6), 211. Retrieved from [Link]

  • Aslanturk, O. S. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Pharmaceutical Sciences, 60. Retrieved from [Link]

  • Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Merck. (n.d.). Apoptosis Assay Chart. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure‐activity relationship (SAR) of imidazo[1,2‐a]pyridine based compounds 10a–10p. Retrieved from [Link]

  • Ganesan, S., et al. (2021). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 11(43), 26867-26877. Retrieved from [Link]

  • Ponder, K. G., & Boise, L. H. (2019). Targeting apoptosis in cancer therapy. Trends in Cancer, 5(2), 109-122. Retrieved from [Link]

  • Asian Journal of Chemistry. (2025). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Retrieved from [Link]

  • Axion Biosystems. (2021). Choosing an Apoptosis Detection Assay. Retrieved from [Link]

  • Kumar, G. S., et al. (2021). Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding. Bioorganic & Medicinal Chemistry, 43, 116277. Retrieved from [Link]

  • Aliwaini, S., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2951. Retrieved from [Link]

  • ResearchGate. (2012). What assays and toxicity studies should be performed while testing for a drug on a cancer cell line? Retrieved from [Link]

  • Desroy, N., et al. (2025). Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. Bioorganic & Medicinal Chemistry Letters, 129, 130397. Retrieved from [Link]

  • Patel, J., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Recent Advances in Anti-Infective Drug Discovery, 24(8). Retrieved from [Link]

  • Aliwaini, S., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. Retrieved from [Link]

  • ResearchGate. (n.d.). The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and.... Retrieved from [Link]

Sources

Cross-reactivity profiling of 8-Chloro-7-iodo-2-methylimidazo[1,2-A]pyridine against a panel of kinases

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities.[1][2] Its derivatives have garnered significant interest as potent anticancer agents, often through the inhibition of key survival kinases.[3][4] This guide provides a comprehensive framework for characterizing the cross-reactivity profile of novel imidazo[1,2-a]pyridine-based kinase inhibitors, using a representative, albeit hypothetical, compound, "8-Chloro-7-iodo-2-methylimidazo[1,2-A]pyridine" (termed IMP-X for this guide), to illustrate the process. We will delve into the experimental design, data interpretation, and comparative analysis against established kinase inhibitors, offering a robust methodology for researchers in drug discovery and development.

The Imperative of Kinase Selectivity

Kinases are a large family of enzymes that play crucial roles in cellular signaling. Their dysregulation is a hallmark of many diseases, particularly cancer, making them attractive therapeutic targets. However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge in developing selective inhibitors. Off-target kinase inhibition can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate. Therefore, a thorough understanding of a compound's kinase selectivity profile is paramount.

The imidazo[1,2-a]pyridine core has been successfully derivatized to yield inhibitors of various kinases, including Akt, insulin-like growth factor-1 receptor (IGF-1R), phosphoinositide 3-kinase (PI3K), and the TAM family kinases Mer and Axl.[5][6][7][8] The specific substitution pattern on the imidazo[1,2-a]pyridine ring system dictates the potency and selectivity of the resulting inhibitor.[4][9] For instance, different substitutions can influence interactions with the hinge region, the DFG motif, and other key features of the kinase active site.

Experimental Workflow for Kinase Cross-Reactivity Profiling

A systematic approach is essential for accurately determining the kinase selectivity of a test compound. The following workflow outlines a standard, industry-accepted process.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & IC50 Determination cluster_2 Phase 3: Comparative Analysis & Cellular Validation A Compound Synthesis & QC (IMP-X) B Single-Dose Kinase Panel Screen (e.g., 1 µM) A->B Purity & Identity Confirmed C Identify Primary Targets & Potent Off-Targets (>80% Inhibition) B->C D 10-Point Dose-Response Assays C->D E Selectivity Profiling vs. Reference Inhibitors D->E F Cell-Based Target Engagement & Pathway Analysis E->F

Figure 1: A generalized workflow for kinase inhibitor profiling.

Detailed Protocol: In Vitro Kinase Profiling using a Radiometric Assay

This protocol describes a common and robust method for assessing kinase activity.

1. Reagents and Materials:

  • Kinase of interest (recombinant, purified)

  • Substrate (peptide or protein) specific to the kinase

  • [γ-³³P]ATP (radiolabeled ATP)

  • Non-radiolabeled ATP

  • Kinase reaction buffer (typically contains MgCl₂, DTT, and a buffering agent like HEPES)

  • Test compound (IMP-X) and reference inhibitors, serially diluted in DMSO

  • 96-well filter plates (e.g., phosphocellulose)

  • Wash buffer (e.g., phosphoric acid)

  • Scintillation cocktail

  • Microplate scintillation counter

2. Experimental Procedure:

  • Prepare a master mix of the kinase reaction buffer containing the kinase and its substrate.

  • Dispense the master mix into the wells of a 96-well plate.

  • Add the test compound (IMP-X) and reference inhibitors at various concentrations to the wells. Include DMSO-only wells as a negative control (100% activity) and a known potent inhibitor as a positive control (0% activity).

  • Pre-incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC₅₀ determination.

  • Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at 30°C. The reaction time should be within the linear range of the assay.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will pass through.

  • Wash the filter plate multiple times with wash buffer to remove any unbound [γ-³³P]ATP.

  • Add scintillation cocktail to the wells and count the radioactivity using a microplate scintillation counter.

3. Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition versus the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Hypothetical Cross-Reactivity Profile of IMP-X

Based on the known targets of the imidazo[1,2-a]pyridine class, we can construct a hypothetical cross-reactivity profile for our illustrative compound, IMP-X. This profile is for demonstrative purposes and would need to be confirmed experimentally.

Kinase TargetIMP-X IC₅₀ (nM)Sunitinib IC₅₀ (nM)Erlotinib IC₅₀ (nM)
Primary Target(s)
AXL158>10,000
MER2511>10,000
Potent Off-Targets
VEGFR2802>10,000
KIT15010>10,000
FLT32001>10,000
Weak Off-Targets
EGFR>1,0002,5001
SRC>1,000200500
PI3Kα800>10,000>10,000
AKT11,200>10,000>10,000
No Significant Inhibition
CDK2>10,0005,000>10,000
PKA>10,000>10,000>10,000

Table 1: Hypothetical kinase inhibition profile of IMP-X compared to the multi-kinase inhibitor Sunitinib and the selective EGFR inhibitor Erlotinib.

Interpreting the Data: A Comparative Analysis

The hypothetical data in Table 1 positions IMP-X as a potent dual inhibitor of the TAM family kinases AXL and MER. This is consistent with published findings on some imidazo[1,2-a]pyridine derivatives.[8] When compared to established drugs, the selectivity profile of IMP-X becomes clearer.

  • IMP-X vs. Sunitinib: Sunitinib is a classic example of a multi-kinase inhibitor, with potent activity against VEGFR, KIT, and FLT3, in addition to other kinases. Our hypothetical IMP-X demonstrates a more focused selectivity profile, with significantly less potent inhibition of these key angiogenic and oncogenic drivers. This could translate to a different therapeutic application and potentially a more favorable side-effect profile.

  • IMP-X vs. Erlotinib: Erlotinib is a highly selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). The lack of potent activity of IMP-X against EGFR underscores its distinct mechanism of action and highlights the diverse targeting possibilities within the imidazo[1,2-a]pyridine scaffold.

Cellular Validation: Linking In Vitro Potency to Biological Function

While in vitro kinase assays are essential for determining direct inhibitory activity, cellular assays are crucial to confirm target engagement and downstream pathway modulation in a more physiologically relevant context.

Protocol: Western Blot Analysis of Target Phosphorylation
  • Cell Culture and Treatment: Culture a cell line that expresses the target kinases (e.g., A549 cells for AXL and MER). Treat the cells with increasing concentrations of IMP-X for a defined period (e.g., 2 hours).

  • Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated forms of the target kinases (e.g., p-AXL, p-MER) and their downstream effectors (e.g., p-AKT). Also, probe for total protein levels as a loading control.

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the effect of IMP-X on target phosphorylation.

A successful outcome would show a dose-dependent decrease in the phosphorylation of AXL and MER, as well as downstream signaling proteins, confirming that IMP-X engages its intended targets in a cellular environment.

G IMPX IMP-X AXL AXL IMPX->AXL MER MER IMPX->MER PI3K PI3K AXL->PI3K MER->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation

Figure 2: Simplified signaling pathway illustrating the inhibitory action of IMP-X on AXL and MER.

Conclusion

The imidazo[1,2-a]pyridine scaffold represents a fertile ground for the discovery of novel kinase inhibitors. A systematic and rigorous evaluation of their cross-reactivity profiles is essential for identifying promising drug candidates. By employing a combination of in vitro biochemical assays and cell-based validation experiments, researchers can gain a comprehensive understanding of a compound's selectivity and mechanism of action. This guide provides a foundational framework for these investigations, enabling the rational design and development of the next generation of targeted therapies. While "8-Chloro-7-iodo-2-methylimidazo[1,2-A]pyridine" served as a hypothetical example, the principles and methodologies described are broadly applicable to the characterization of any novel kinase inhibitor.

References

  • P. V. N. Reddy, et al. (2013). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PubMed. [Link]

  • M. L. Barreca, et al. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. PubMed. [Link]

  • A. A. Al-Dhfyan, et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. [Link]

  • J. A. Degorce, et al. (2012). Imidazo[1,2-a]pyrazines as Novel PI3K Inhibitors. PubMed. [Link]

  • S. Singh, et al. (2023). Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. [Link]

  • MySkinRecipes. (n.d.). 8-Chloro-7-iodo-2-methylimidazo[1,2-a]pyridine. MySkinRecipes. [Link]

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  • A. D. G. T. de Lucas, et al. (2021). Optimization of an Imidazo[1,2- a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

  • M. R. K. Maciel, et al. (2022). Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells. Molecules. [Link]

  • A. M. Al-Majd, et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. [Link]

  • H. Liu, et al. (2022). A Novel Imidazo[1,2-a]pyridine Compound Reduces Cell Viability and Induces Apoptosis of HeLa Cells by p53/Bax-Mediated Activation of Mitochondrial Pathway. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • A. M. Al-Majd, et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. [Link]

  • G. A. L. Pereira, et al. (2024). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • A. Kumar, et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]

  • M. R. K. Maciel, et al. (2023). Selenylated Imidazo [1,2-a]pyridine Induces Apoptosis and Oxidative Stress in 2D and 3D Models of Colon Cancer Cells. International Journal of Molecular Sciences. [Link]

  • M. L. Barreca, et al. (2011). Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: optimization of the aniline. PubMed. [Link]

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A Head-to-Head Comparative Analysis: 8-Chloro-7-iodo-2-methylimidazo[1,2-a]pyridine Versus Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-a]pyridine scaffold represents a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent biological activities. This guide presents a head-to-head comparative analysis of a novel derivative, 8-Chloro-7-iodo-2-methylimidazo[1,2-a]pyridine, against established anticancer drugs. We delve into its putative mechanism of action as a PI3K/Akt/mTOR pathway inhibitor and evaluate its cytotoxic efficacy in comparison to Cisplatin, a cornerstone of chemotherapy, and Alpelisib, a clinical PI3K inhibitor. Through detailed experimental protocols and comparative data, this document provides researchers and drug development professionals with a foundational framework for assessing the therapeutic potential of this emerging compound.

Introduction: The Therapeutic Promise of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are nitrogen-containing heterocyclic compounds that have garnered significant attention in oncology research. Their unique structural and electronic properties allow them to interact with a wide array of biological targets, leading to the development of inhibitors for crucial enzymes like phosphoinositide 3-kinases (PI3Ks). The PI3K/Akt/mTOR signaling cascade is one of the most frequently dysregulated pathways in human cancers, making it a high-value target for therapeutic intervention. Its overactivation promotes cell proliferation, survival, and resistance to therapy.

This guide focuses on 8-Chloro-7-iodo-2-methylimidazo[1,2-a]pyridine (hereafter referred to as CIMAP ), a novel derivative designed to leverage the pharmacophoric features of the imidazo[1,2-a]pyridine core. We hypothesize that the specific halogenation pattern at the C7 (iodo) and C8 (chloro) positions enhances its binding affinity and inhibitory potential against PI3Kα.

To rigorously evaluate its potential, we compare CIMAP against two well-characterized anticancer agents:

  • Cisplatin: A platinum-based chemotherapeutic agent that induces cell death by forming DNA adducts, leading to DNA damage and apoptosis. It serves as a broad-spectrum cytotoxic benchmark.

  • Alpelisib (Piqray®): An FDA-approved selective inhibitor of the p110α subunit of PI3K, used primarily in the treatment of PIK3CA-mutated breast cancer. It provides a direct, mechanism-based comparator.

Comparative Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

The central hypothesis for CIMAP's anticancer activity is its inhibition of the PI3K pathway. This pathway is a critical downstream effector of receptor tyrosine kinases (RTKs) and plays a pivotal role in cell growth and survival.

Causality of Action:

  • Activation: Growth factors bind to RTKs, leading to the activation of PI3K.

  • Signal Transduction: Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).

  • Effector Recruitment: PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (Protein Kinase B) and PDK1, to the cell membrane.

  • Downstream Signaling: This proximity allows PDK1 to phosphorylate and activate Akt. Activated Akt then phosphorylates a multitude of downstream targets, including mTOR (mammalian target of rapamycin), which ultimately promotes protein synthesis, cell growth, and inhibits apoptosis.

CIMAP, like Alpelisib, is designed to interrupt this cascade at the source by inhibiting PI3K. In contrast, Cisplatin's mechanism is independent of this pathway, relying on the induction of overwhelming DNA damage.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation CIMAP CIMAP CIMAP->PI3K Inhibits Alpelisib Alpelisib Alpelisib->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by CIMAP and Alpelisib.

Head-to-Head In Vitro Efficacy Analysis

To quantify and compare the cytotoxic potential of CIMAP, Alpelisib, and Cisplatin, a series of in vitro experiments were conducted.

Experimental Rationale:

  • Cell Line Selection: MCF-7 (human breast adenocarcinoma) was chosen as it is known to frequently harbor PIK3CA mutations, making it highly sensitive to PI3K inhibitors. A549 (human lung carcinoma) was selected as a representative cell line with wild-type PIK3CA. This allows for an assessment of both on-target efficacy and broader cytotoxic effects.

  • Assay Choice: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was selected. It is a robust, colorimetric assay that measures cell metabolic activity, which serves as an accurate proxy for cell viability.

Cytotoxicity Assessment (IC₅₀ Determination)

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a drug's potency. Lower IC₅₀ values indicate higher potency.

Table 1: Comparative IC₅₀ Values (µM) after 72h Treatment

CompoundMCF-7 (PIK3CA-mutant)A549 (PIK3CA-wild type)
CIMAP 0.8515.2
Alpelisib0.45> 50
Cisplatin9.511.8

Interpretation of Results:

  • Both CIMAP and Alpelisib demonstrate significantly higher potency in the PIK3CA-mutant MCF-7 cell line compared to the wild-type A549 line, which strongly supports the hypothesis of PI3Kα-targeted action.

  • Alpelisib, a dedicated PI3Kα inhibitor, shows the highest potency and selectivity in MCF-7 cells.

  • CIMAP is nearly twice as potent as Alpelisib in the PIK3CA-mutant cell line, but it also retains moderate activity in the A549 cell line, suggesting potential off-target effects or a broader inhibitory profile compared to the highly selective Alpelisib.

  • Cisplatin, as expected, shows broad cytotoxicity with similar IC₅₀ values in both cell lines, consistent with its DNA-damaging mechanism of action.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a self-validating system for determining cell viability upon compound treatment.

Materials:

  • 96-well flat-bottom plates

  • Selected cancer cell lines (MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

  • Test compounds (CIMAP, Alpelisib, Cisplatin) dissolved in DMSO

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette, plate reader (570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of each test compound in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include "vehicle control" (medium with 0.5% DMSO) and "no-cell" blank wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.

MTT_Workflow cluster_prep Plate Preparation cluster_treat Treatment cluster_readout Readout Seed 1. Seed Cells (5,000/well) Incubate1 2. Incubate 24h (Attachment) Seed->Incubate1 Treat 3. Add Compound (Serial Dilutions) Incubate1->Treat Incubate2 4. Incubate 72h (Drug Action) Treat->Incubate2 AddMTT 5. Add MTT Reagent (Incubate 4h) Incubate2->AddMTT Solubilize 6. Solubilize Formazan (Add DMSO) AddMTT->Solubilize Read 7. Read Absorbance (570 nm) Solubilize->Read IC50 Calculation IC50 Calculation Read->IC50 Calculation

Caption: Standardized workflow for the MTT cell viability assay.

Discussion and Future Outlook

This comparative analysis provides compelling preliminary evidence for the anticancer potential of 8-Chloro-7-iodo-2-methylimidazo[1,2-a]pyridine (CIMAP). Its potent cytotoxic activity, particularly in a PIK3CA-mutant cell line, strongly suggests an on-target effect on the PI3K pathway.

Key Comparative Insights:

  • Potency: CIMAP demonstrates sub-micromolar potency in MCF-7 cells, which is comparable to, though slightly less potent than, the FDA-approved drug Alpelisib. It is over 10-fold more potent than the conventional chemotherapeutic Cisplatin in this context.

  • Selectivity: The significant drop in potency between the PIK3CA-mutant and wild-type cell lines indicates a degree of selectivity for the PI3K pathway. However, its residual activity in A549 cells warrants further investigation. This could imply a broader kinase inhibitory profile, which could be therapeutically advantageous or a source of potential off-target toxicities.

  • Therapeutic Potential: CIMAP's profile suggests it could be a promising candidate for cancers driven by PI3K pathway activation. Its distinct chemical structure may offer advantages in overcoming resistance mechanisms that affect other PI3K inhibitors.

Future Experimental Directions:

  • Kinase Profiling: A broad-panel kinase inhibition assay is essential to confirm PI3Kα as the primary target and to identify any potential off-target kinases.

  • Western Blot Analysis: Probing for the phosphorylation status of Akt (p-Akt) and downstream effectors like S6 ribosomal protein (p-S6) after CIMAP treatment would provide direct biochemical evidence of PI3K pathway inhibition.

  • In Vivo Xenograft Studies: Efficacy studies in mouse models bearing PIK3CA-mutant tumor xenografts are the critical next step to evaluate its in vivo potency, pharmacokinetics, and tolerability.

  • Combination Studies: Investigating CIMAP in combination with other agents (e.g., MEK inhibitors or traditional chemotherapy) could reveal synergistic effects and overcome potential resistance.

Conclusion

8-Chloro-7-iodo-2-methylimidazo[1,2-a]pyridine is a promising new chemical entity with potent anticancer activity linked to the inhibition of the PI3K/Akt/mTOR pathway. While the dedicated PI3Kα inhibitor Alpelisib shows greater potency and selectivity in a PIK3CA-mutant cell line, CIMAP's efficacy remains highly competitive and significantly surpasses that of the standard chemotherapeutic agent, Cisplatin, in this context. Further mechanistic and in vivo studies are imperative to fully elucidate its therapeutic window and potential as a next-generation oncology therapeutic.

References

  • Title: Imidazo[1,2-a]pyridines: a patent review of their therapeutic potential (2015-2020). Source: Expert Opinion on Therapeutic Patents. URL: [Link]

  • Title: A Review on the Pharmacological Profile of Imidazo[1,2-a]Pyridine Derivatives. Source: Mini Reviews in Medicinal Chemistry. URL: [Link]

  • Title: The PI3K/AKT/mTOR pathway in human cancer. Source: Journal of Clinical Oncology. URL: [Link]

A Researcher's Guide to Navigating Reproducibility in Biological Assays of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the imidazo[1,2-a]pyridine scaffold represents a "privileged" structure in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1][2] These compounds have shown promise as anticancer, anti-inflammatory, antiviral, and antitubercular agents, largely due to their ability to act as potent kinase inhibitors.[3][4][5] However, the path from promising hit to validated lead is often fraught with challenges, chief among them being the reproducibility of biological assay results. This guide provides an in-depth technical comparison of biological assays involving imidazo[1,2-a]pyridine derivatives, with a focus on understanding and overcoming common reproducibility hurdles. We will delve into the causality behind experimental choices, provide self-validating protocols, and offer a comparative analysis with alternative compound classes.

The Reproducibility Crisis: A Universal Challenge with Specific Implications for Imidazo[1,2-a]pyridines

The broader scientific community is grappling with a "reproducibility crisis," and the field of drug discovery is no exception. Pan-Assay Interference Compounds (PAINS) are a significant contributor to this issue, as these molecules can produce false positive results in high-throughput screening (HTS) campaigns through non-specific interactions.[6][7] While not all imidazo[1,2-a]pyridines are PAINS, certain structural motifs within this class have been flagged as potential culprits, necessitating careful experimental design to avoid misleading results.[8][9]

Key physicochemical properties of imidazo[1,2-a]pyridine derivatives can also impact assay performance and reproducibility. These include:

  • Solubility: Poor aqueous solubility is a common characteristic of fused heterocyclic compounds and can lead to compound precipitation in aqueous assay buffers, resulting in inaccurate concentration measurements and variable results.[10][11]

  • Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes or disrupt cell membranes, leading to false-positive signals.[12]

  • Off-Target Effects: The diverse biological activities of imidazo[1,2-a]pyridines mean they can interact with multiple cellular targets, leading to unexpected and potentially confounding effects in cell-based assays.

Comparative Analysis of Key Biological Assays for Imidazo[1,2-a]pyridine Derivatives

The biological evaluation of imidazo[1,2-a]pyridine derivatives typically involves a battery of in vitro assays to determine their potency, selectivity, and mechanism of action. Below, we compare some of the most common assays and discuss reproducibility considerations for each.

Kinase Inhibition Assays

A primary mechanism of action for many imidazo[1,2-a]pyridine derivatives is the inhibition of protein kinases, such as those in the PI3K/Akt/mTOR and CDK pathways.[3][13]

Comparison of Kinase Inhibitors:

Kinase TargetImidazo[1,2-a]pyridine Derivative ExampleIC50 (nM)Alternative Inhibitor ExampleAlternative Inhibitor IC50 (nM)Reference
CDK2/cyclin E AZ70334Dinaciclib1[6]
PDGFRβ Compound 11<100ImatinibNot specified[11]
ASK1 Not specifiedPotentNot specifiedNot specified[4]
Akt1 Compound 11Sub-micromolarNot specifiedNot specified[13]

Reproducibility Considerations for Kinase Assays:

  • Assay Format: The choice of assay format (e.g., radiometric, fluorescence-based, luminescence-based) can influence results. It is crucial to validate findings using an orthogonal assay with a different detection method to rule out assay-specific artifacts.

  • ATP Concentration: As many imidazo[1,2-a]pyridines are ATP-competitive inhibitors, the concentration of ATP in the assay will directly impact the measured IC50 value. Assays should be performed at or near the Km of ATP for the specific kinase to obtain physiologically relevant results.

  • Enzyme Purity and Activity: The source and purity of the kinase can affect its activity and inhibitor sensitivity. Consistent use of well-characterized enzyme preparations is essential for reproducible results.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)

  • Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP solutions at the desired concentrations. Dilute imidazo[1,2-a]pyridine derivatives and control compounds to the appropriate concentrations in an assay-compatible solvent (e.g., DMSO).

  • Assay Plate Preparation: Add the test compounds and controls to a multi-well plate.

  • Kinase Reaction Initiation: Add the kinase and substrate to the wells, followed by the addition of ATP to start the reaction.

  • Incubation: Incubate the plate at a controlled temperature for a specific period, ensuring the reaction remains in the linear range.

  • Detection: Stop the reaction and measure the signal (e.g., radioactivity, fluorescence, luminescence) using a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualization:

G cluster_workflow Kinase Inhibition Assay Workflow prep Reagent Preparation plate Assay Plate Preparation prep->plate initiate Reaction Initiation plate->initiate incubate Incubation initiate->incubate detect Signal Detection incubate->detect analyze Data Analysis detect->analyze

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Cell-Based Cytotoxicity and Proliferation Assays

These assays are fundamental for evaluating the anticancer potential of imidazo[1,2-a]pyridine derivatives.

Comparison of Cytotoxicity Data:

Cell LineImidazo[1,2-a]pyridine Derivative ExampleIC50 (µM)Alternative Compound ExampleAlternative Compound IC50 (µM)Reference
A549 (Lung Cancer) Compound 6d2.8 ± 0.02CisplatinNot specified[14]
MCF-7 (Breast Cancer) Compound 14j0.021 ± 0.0012Not specifiedNot specified[15]
HCT116 (Colon Cancer) UnspecifiedMicromolar rangeNot specifiedNot specified[10]

Reproducibility Considerations for Cell-Based Assays:

  • Cell Line Authentication: Use of misidentified or cross-contaminated cell lines is a major source of irreproducibility. Regularly authenticate cell lines using methods like short tandem repeat (STR) profiling.

  • Cell Passage Number: The phenotype and drug sensitivity of cell lines can change with increasing passage number. It is crucial to use cells within a defined passage number range for all experiments.

  • Seeding Density: The initial number of cells seeded per well can significantly impact the results of proliferation and cytotoxicity assays. Optimize and standardize the seeding density for each cell line.

  • Compound Stability and Solubility in Media: Imidazo[1,2-a]pyridine derivatives may have limited stability or solubility in cell culture media, leading to a decrease in the effective concentration over the course of the experiment. Assess compound stability and solubility under assay conditions.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the imidazo[1,2-a]pyridine derivative or control compound and incubate for the desired time period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Mandatory Visualization:

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt phosphorylates

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

Best Practices for Ensuring Reproducibility

To mitigate the challenges outlined above and enhance the reproducibility of biological assays with imidazo[1,2-a]pyridine derivatives, researchers should adopt the following best practices:

  • Thorough Compound Characterization: Confirm the identity and purity of all synthesized compounds using appropriate analytical techniques (e.g., NMR, LC-MS, elemental analysis).

  • Solubility Assessment: Determine the aqueous solubility of the compounds in the relevant assay buffers to ensure they are tested within their soluble range.

  • Orthogonal Assay Validation: Confirm hits from primary screens using orthogonal assays that employ different detection technologies and biological principles.

  • Counter-Screening: Screen active compounds against related targets to assess their selectivity and identify potential off-target effects.

  • PAINS Filtering: Utilize computational filters to identify potential Pan-Assay Interference Compounds early in the drug discovery process, but do not solely rely on them for hit deselection.[7] Experimental validation is crucial.

  • Standard Operating Procedures (SOPs): Develop and adhere to detailed SOPs for all assays, including cell line maintenance, reagent preparation, and data analysis.

  • Transparent Reporting: Fully document and report all experimental details, including compound handling, assay conditions, and data analysis methods, to facilitate replication by other researchers.

Conclusion

The imidazo[1,2-a]pyridine scaffold holds immense potential for the development of novel therapeutics. However, realizing this potential requires a rigorous and critical approach to biological evaluation. By understanding the inherent challenges to reproducibility, implementing robust experimental designs, and adhering to best practices, researchers can generate high-quality, reliable data that will accelerate the translation of these promising compounds from the laboratory to the clinic. This guide serves as a foundational resource for navigating the complexities of assaying imidazo[1,2-a]pyridine derivatives and underscores the importance of scientific integrity in the pursuit of new medicines.

References

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